5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-11-6-8(2-4-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMANGMZSHEEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718569 | |
| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-51-6 | |
| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine, a valuable building block in pharmaceutical and materials science research. The core of this synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1]
I. Overview of the Synthetic Pathway
The principal route for the synthesis of this compound involves the coupling of two key intermediates: 5-bromo-2-aminopyridine and (4-fluoro-3-methoxyphenyl)boronic acid . This reaction is catalyzed by a palladium complex in the presence of a base.
II. Synthesis of Key Intermediates
A. Synthesis of 5-bromo-2-aminopyridine
This intermediate can be prepared from 2-aminopyridine via electrophilic bromination. To ensure regioselectivity and avoid the formation of di-brominated byproducts, the amino group is often first protected, for example, by acylation.
Experimental Protocol:
A common method involves the direct bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2-Aminopyridine | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Brominating Agent |
| Acetonitrile | - | Solvent |
Note: Reaction conditions may require optimization for yield and purity.
B. Synthesis of (4-fluoro-3-methoxyphenyl)boronic acid
This boronic acid derivative can be synthesized from 1-bromo-4-fluoro-2-methoxybenzene through a lithium-halogen exchange followed by reaction with a borate ester.
Experimental Protocol:
-
Lithiation: 1-bromo-4-fluoro-2-methoxybenzene is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium, is then added dropwise.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture.
-
Hydrolysis: The reaction is quenched with an aqueous acid to hydrolyze the boronate ester to the desired boronic acid.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 1-Bromo-4-fluoro-2-methoxybenzene | 1.0 | Starting Material |
| n-Butyllithium | 1.1 | Lithiating Agent |
| Triisopropyl borate | 1.2 | Boron Source |
| Anhydrous THF | - | Solvent |
| Aqueous HCl (e.g., 1M) | - | Quenching/Hydrolysis |
III. Core Synthesis: Suzuki-Miyaura Cross-Coupling
The final step in the synthesis is the palladium-catalyzed cross-coupling of 5-bromo-2-aminopyridine and (4-fluoro-3-methoxyphenyl)boronic acid.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: In a reaction vessel, 5-bromo-2-aminopyridine (1.0 eq.), (4-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 eq.) are combined.
-
Solvent Addition: An anhydrous and degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene, is added.[2]
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C for several hours.[2]
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Quantitative Data (Representative):
While the exact yield for this specific reaction can vary, similar Suzuki-Miyaura couplings of aminopyridines with arylboronic acids often proceed in good to excellent yields.
| Parameter | Value |
| Yield | 70-90% (expected) |
| Purity | >95% (after purification) |
Note: The presented yield is an estimation based on analogous reactions and should be confirmed experimentally.
IV. Characterization
The structure and purity of the final product, this compound, would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
This guide provides a comprehensive overview of a viable synthetic pathway for this compound. Researchers and drug development professionals can use this information as a foundation for their synthetic efforts, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a fluorinated aminopyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminopyridine core and the substituted phenyl ring, are found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis and purification protocol, and a discussion of its potential biological relevance based on related structures. The information is presented to aid researchers in its further investigation and application in drug development programs.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1314988-51-6 | [1][2] |
| Molecular Formula | C₁₂H₁₁FN₂O | [1][2] |
| Molecular Weight | 218.23 g/mol | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | Not available (Predicted: ~4.5-5.5 for the pyridinium ion) | N/A |
| LogP | Not available (Predicted: ~2.5-3.5) | N/A |
| Solubility | Not available | N/A |
Note: Predicted values are based on computational models and may differ from experimental results.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible and efficient route can be devised based on well-established synthetic methodologies for biaryl compounds, particularly the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Workflow
The synthesis of this compound can be logically approached through a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This would be followed by purification and characterization steps.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromopyridin-2-amine
-
(4-Fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopyridin-2-amine (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Further purification can be achieved by recrystallization from an appropriate solvent system.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not yet published, its structural features suggest potential interactions with various biological targets. The aminopyridine moiety is a common scaffold in kinase inhibitors. For instance, related fluorinated pyridine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase delta (PI3Kδ).
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
Given the activity of similar compounds as PI3K inhibitors, a plausible mechanism of action for this compound, should it possess such activity, would be the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Conclusion and Future Directions
This compound presents as a molecule with significant potential for further investigation in drug discovery. Its physicochemical properties, while not fully characterized experimentally, can be reasonably predicted to fall within a drug-like chemical space. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable and scalable route for its preparation.
Future research should focus on the experimental determination of its physicochemical properties, including melting point, pKa, logP, and solubility, to build a complete profile. Furthermore, comprehensive biological screening against a panel of kinases and other relevant drug targets is warranted to elucidate its specific biological activity and mechanism of action. Should it exhibit promising activity, further studies into its structure-activity relationships (SAR) and in vivo efficacy would be the logical next steps in its development as a potential therapeutic agent.
References
In-Depth Technical Guide: 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine (CAS 1314988-51-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a key chemical intermediate increasingly utilized in the field of targeted drug discovery. Its structural motifs are of significant interest in medicinal chemistry, particularly as a foundational component for the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a special focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
While specific experimental data for some physicochemical properties of this compound are not widely published, the available information and predicted properties are summarized below.
| Property | Value | Source |
| CAS Number | 1314988-51-6 | N/A |
| Molecular Formula | C₁₂H₁₁FN₂O | [1] |
| Molecular Weight | 218.23 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Appearance | Solid (predicted) | N/A |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as for the methoxy and amine protons. The fluorine atom will cause characteristic splitting of adjacent proton signals.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for each of the 12 unique carbon atoms in the molecule. The carbon atoms bonded to fluorine and oxygen will be significantly shifted downfield.
Infrared (IR) Spectroscopy (Predicted)
As a primary aromatic amine, the IR spectrum is expected to exhibit characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic rings, C-O stretching for the methoxy group, and C-F stretching.[2][3]
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the two aromatic rings.
Synthesis
The synthesis of this compound typically involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a generalized representation of a Suzuki-Miyaura coupling reaction that could be adapted for the synthesis of this compound.
Materials:
-
5-Bromopyridin-2-amine
-
(4-Fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add 5-bromopyridin-2-amine, (4-fluoro-3-methoxyphenyl)boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Figure 1: Generalized Suzuki-Miyaura coupling workflow.
Applications in Targeted Protein Degradation (PROTACs)
The primary application of this compound is as a "Protein Degrader Building Block".[1] This indicates its use in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
PROTAC Mechanism of Action
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the cell's proteasome. This approach offers a powerful alternative to traditional enzyme inhibition, as it leads to the removal of the target protein entirely.
Figure 2: PROTAC mechanism of action.
Role of this compound in PROTAC Synthesis
This compound serves as a versatile scaffold or intermediate in the multi-step synthesis of PROTAC molecules. The amine group on the pyridine ring provides a reactive handle for the attachment of a linker, which is then connected to a ligand for an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL). The 5-(4-fluoro-3-methoxyphenyl) portion of the molecule can be part of the protein of interest (POI) binding moiety or can be further functionalized to enhance binding affinity and selectivity.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a valuable building block in modern drug discovery, particularly for the development of targeted protein degraders. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its incorporation into complex molecular architectures. Further research into the specific biological activities of PROTACs derived from this compound will be crucial in unlocking its full therapeutic potential. As the field of targeted protein degradation continues to expand, the demand for such specialized chemical intermediates is expected to grow.
References
Spectroscopic and Synthetic Guide for 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the spectroscopic characterization and synthetic approach for the novel compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine. While specific experimental data for this exact molecule is not publicly available, this document provides a comprehensive, generalized protocol based on established methodologies for analogous chemical structures. The guide includes a plausible synthetic pathway, detailed procedures for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and a structured format for data presentation. A workflow diagram is also provided to visually represent the logical steps from synthesis to final characterization.
Introduction
This compound is a biaryl amine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise substitution pattern of a fluorine atom and a methoxy group on the phenyl ring, coupled with the amino-substituted pyridine, is anticipated to confer specific physicochemical properties relevant for drug design and molecular engineering. Accurate spectroscopic data is paramount for the unequivocal identification and characterization of this compound.
Proposed Synthesis
A plausible and widely utilized method for the synthesis of this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a boronic acid or ester with a halide.
Proposed Reaction Scheme:
Reactants:
-
5-bromopyridin-2-amine
-
(4-fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
General Synthetic Protocol (Suzuki-Miyaura Coupling)
-
To a reaction vessel, add 5-bromopyridin-2-amine (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and a suitable base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst (0.05-0.10 eq).
-
Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire proton NMR spectra to determine the number of different types of protons and their integrations.
-
¹³C NMR: Acquire carbon NMR spectra to identify the number of different types of carbon atoms.
-
¹⁹F NMR: Acquire fluorine NMR spectra to confirm the presence and chemical environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to fully elucidate the structure and assign all proton and carbon signals.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data will provide the exact mass, which can be used to confirm the elemental composition.
Data Presentation
The following tables provide a template for the presentation of the spectroscopic data.
Table 1: ¹H NMR Data (Exemplary)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 8.25 | d | 2.4 | 1H | H-6 (Py) |
| e.g., 7.80 | dd | 8.8, 2.4 | 1H | H-4 (Py) |
| e.g., 7.20 | t | 8.8 | 1H | H-5' (Ph) |
| e.g., 7.10 | dd | 8.4, 2.0 | 1H | H-6' (Ph) |
| e.g., 6.95 | ddd | 8.4, 4.4, 2.0 | 1H | H-2' (Ph) |
| e.g., 6.60 | d | 8.8 | 1H | H-3 (Py) |
| e.g., 4.50 | br s | - | 2H | NH₂ |
| e.g., 3.90 | s | - | 3H | OCH₃ |
Table 2: ¹³C NMR Data (Exemplary)
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 158.0 (d, J = 245 Hz) | C-4' (Ph) |
| e.g., 157.5 | C-2 (Py) |
| e.g., 148.0 (d, J = 12 Hz) | C-3' (Ph) |
| e.g., 147.0 | C-6 (Py) |
| e.g., 135.0 | C-4 (Py) |
| e.g., 130.0 | C-5 (Py) |
| e.g., 129.0 (d, J = 7 Hz) | C-1' (Ph) |
| e.g., 118.0 (d, J = 3 Hz) | C-6' (Ph) |
| e.g., 115.0 (d, J = 21 Hz) | C-5' (Ph) |
| e.g., 112.0 | C-2' (Ph) |
| e.g., 108.0 | C-3 (Py) |
| e.g., 56.0 | OCH₃ |
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | e.g., 219.0877 | e.g., 219.0875 |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of biaryl amines.
Solubility Profile of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine, a key intermediate in various research and development applications. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for a typical drug discovery process is presented visually to provide context for the application of such compounds.
Introduction
This compound is a substituted aminopyridine derivative. The solubility of such compounds in organic solvents is a critical parameter for a wide range of applications, including chemical synthesis, purification, formulation, and in vitro/in vivo screening. Understanding the solubility profile is essential for optimizing reaction conditions, ensuring homogeneity in screening assays, and developing suitable delivery systems. This guide provides a framework for assessing the solubility of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁FN₂O |
| Molecular Weight | 218.23 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Structure | |
| Caption: Chemical structure of this compound |
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the structural features of the molecule—a polar aminopyridine core, a substituted phenyl ring, a fluoro group, and a methoxy group—a qualitative solubility profile can be predicted.
The presence of the amine and pyridine nitrogen atoms suggests potential for hydrogen bonding, which would favor solubility in polar protic solvents. The aromatic rings contribute to nonpolar character, which may allow for some solubility in less polar solvents. A related compound, 3-Fluoro-5-methoxypyridin-4-amine, has been reported to be soluble in Dimethyl Sulfoxide (DMSO).
The following table summarizes the expected qualitative solubility.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Likely Soluble to Highly Soluble | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble | Hydrogen bonding capability of the solvent with the amine and pyridine functionalities. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble to Sparingly Soluble | Moderate polarity; solubility will depend on the balance of polar and nonpolar interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Can engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | Primarily nonpolar interactions; solubility is likely to be limited. |
| Nonpolar | Hexane, Heptane | Likely Insoluble | The compound's polarity is likely too high for significant solubility in nonpolar aliphatic solvents. |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.
-
Record the initial mass of the compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Evaporate the solvent from the filtered sample under a stream of inert gas or in a vacuum oven at a suitable temperature.
-
Weigh the vial containing the dried residue. The difference between the final and initial mass of the vial gives the mass of the dissolved compound.
-
-
Chromatographic/Spectroscopic Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV).
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the mass of the dissolved compound and the volume of the solvent, accounting for any dilution factors.
-
4.3. Data Presentation
-
Record the solubility of this compound for each solvent tested.
-
Present the quantitative data in a clearly structured table for easy comparison.
Logical Workflow Visualization
As no specific signaling pathways involving this compound are publicly documented, the following diagram illustrates a general workflow for a drug discovery process, a relevant context for the audience of this guide.
Caption: A simplified workflow of the drug discovery process.
Conclusion
Potential Biological Activity of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine: A Technical Overview for Drug Discovery Professionals
Introduction
The compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine belongs to the class of aminopyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The presence of a substituted phenyl ring, specifically with fluoro and methoxy groups, suggests potential interactions with various biological targets. This document provides an in-depth analysis of the potential biological activities of this compound by examining data from structurally related molecules. The insights presented aim to inform researchers, scientists, and drug development professionals about possible therapeutic applications and to provide a foundation for future experimental design.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 1314988-51-6[1] Molecular Formula: C₁₂H₁₁FN₂O[2] Molecular Weight: 218.23 g/mol [2]
Potential Biological Activities Based on Structural Analogs
Analysis of structurally related compounds suggests that this compound may exhibit activity as a kinase inhibitor, a modulator of neurological targets, or as an agent in other therapeutic areas.
Potential as a Kinase Inhibitor
The pyridin-2-amine scaffold is a common feature in many kinase inhibitors. Structurally related compounds have shown potent inhibitory activity against several kinases, suggesting that this compound could also function as a kinase inhibitor.
A notable analogue, Enitociclib ((S)-((2-((5-Fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-l6-sulfanone), is an inhibitor of cyclin-dependent kinase 9 (CDK9) and has shown antineoplastic activity.[3] This suggests that the core structure, which includes a substituted pyridin-2-amine, is amenable to binding within the ATP-binding pocket of kinases.
Another related compound, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, was identified as a potent and selective PI3Kδ inhibitor for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).[4][5]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one | PI3Kδ | 14 | [4] |
| Compound 8h (a pyrimidin-2-amine derivative) | PLK4 | 6.7 | [6] |
This protocol is a generalized example based on typical kinase inhibition assays.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Test compound (e.g., this compound)
-
Recombinant human kinase (e.g., PI3Kδ, PLK4)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate peptide, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. A control with DMSO alone is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
The following diagram illustrates a simplified PI3K signaling pathway, a potential target based on analog studies.
Caption: Potential inhibition of the PI3K signaling pathway.
Potential as a PET Ligand for Neurological Targets
Derivatives of 2-aminopyridine are being explored as Positron Emission Tomography (PET) ligands for imaging various targets in the brain. For example, a structurally related compound, 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2).[7] The presence of a fluorine atom in this compound makes it a candidate for labeling with Fluorine-18, a common positron-emitting radionuclide used in PET imaging.
The following diagram outlines a typical workflow for evaluating a novel PET ligand.
Caption: Experimental workflow for PET ligand development.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for investigating its potential in several therapeutic areas. The pyridin-2-amine core, coupled with the fluoro-methoxyphenyl substitution, suggests that this molecule could be a promising candidate for development as a kinase inhibitor, particularly in the context of oncology. Furthermore, its chemical structure is amenable to radiolabeling, indicating potential utility as a PET imaging agent for neurological or other targets. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for initiating the biological evaluation of this compound. Future in vitro and in vivo studies are essential to definitively characterize the pharmacological profile of this compound.
References
- 1. This compound | 1314988-51-6 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chiralen.com [chiralen.com]
- 4. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, commercial availability, and a representative synthesis protocol for 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data and methodologies to facilitate its use in scientific investigations.
Chemical Data and Commercial Availability
This compound is a substituted aminopyridine derivative. The presence of the fluoromethoxy-phenyl group and the aminopyridine core makes it a compound of interest in medicinal chemistry, potentially as a building block for more complex molecules with biological activity.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1314988-51-6[1] |
| Molecular Formula | C₁₂H₁₁FN₂O |
| Molecular Weight | 218.23 g/mol |
| IUPAC Name | This compound |
Table 2: Commercial Availability of this compound
| Supplier | Catalog Number | Purity | Quantity |
| AK Scientific | Z9621 | Not Specified | 10g |
| American Custom Chemicals Corporation | HCH0366563 | Not Specified | 5mg |
| Chemenu | CM172796 | Not Specified | 5g, 10g |
Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information.
Representative Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a common and effective method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid with a halo-substituted pyridine.
The following is a representative protocol for the synthesis of a 5-aryl-2-aminopyridine via Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound. The necessary starting materials would be 5-bromo-pyridin-2-amine and (4-fluoro-3-methoxyphenyl)boronic acid.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
5-bromo-pyridin-2-amine (1 equivalent)
-
(4-fluoro-3-methoxyphenyl)boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-pyridin-2-amine, (4-fluoro-3-methoxyphenyl)boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Representative Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 5-aryl-2-aminopyridines using the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura synthesis.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound.
However, the aminopyridine scaffold is a common motif in many biologically active compounds. For instance, aminopyridine derivatives have been investigated as kinase inhibitors, ion channel modulators, and as agents targeting various receptors in the central nervous system. The introduction of a substituted phenyl ring, such as the 4-fluoro-3-methoxyphenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Researchers working with this compound are encouraged to perform their own biological assays to determine its activity profile. Given its structure, initial screens could focus on kinase inhibition assays or binding assays for various CNS targets.
Conclusion
This compound is a commercially available chemical building block with potential for use in drug discovery and development. While specific biological data is not yet publicly available, its structural motifs suggest that it may be a valuable starting point for the synthesis of novel therapeutic agents. The representative synthesis protocol provided in this guide offers a reliable method for its preparation in a laboratory setting. Further research is warranted to fully elucidate the biological properties of this compound and its derivatives.
References
Methodological & Application
Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents. This application note provides a detailed protocol for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine, a key intermediate in drug discovery, via a palladium-catalyzed Suzuki coupling of 5-bromo-2-aminopyridine with (4-fluoro-3-methoxyphenyl)boronic acid. The protocol is adapted from established methodologies for structurally similar compounds and is optimized for high yield and purity.[1][2][3]
Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling reaction to synthesize the target compound is as follows:
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
Materials:
-
5-bromo-2-aminopyridine (1.0 eq)
-
(4-Fluoro-3-methoxyphenyl)boronic acid (1.2 - 1.5 eq)[4]
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)[2][5]
-
Base (e.g., Potassium Phosphate [K₃PO₄] or Potassium Carbonate [K₂CO₃], 2.0-3.0 eq)[1][2]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 ratio)[1][2]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine 5-bromo-2-aminopyridine, (4-fluoro-3-methoxyphenyl)boronic acid, the palladium catalyst, and the base under a counterflow of an inert gas (Argon or Nitrogen).[1][6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[6]
-
Reaction: Heat the reaction mixture to a temperature between 85-95 °C with vigorous stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 12-18 hours.[1][4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.[1]
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura couplings of similar 5-bromo-2-aminopyridine derivatives, providing a baseline for optimization of the target synthesis.
| Entry | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good | [2] |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | 8-12 | Good | [4] |
| 3 | Pd(dppf)Cl₂ (1-5) | K₂CO₃ (2.0-3.0) | Dioxane/H₂O (4:1) | 80-110 | 12-24 | Varies | [6] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Suzuki coupling protocol for the synthesis of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Troubleshooting
Common issues in Suzuki couplings involving pyridyl compounds include low yield and the formation of byproducts. Here are some potential causes and solutions:
-
Low or No Product Yield:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can inhibit the palladium catalyst.[7] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help stabilize the active palladium species.[7]
-
Poor Transmetallation: Electron-deficient pyridyl boronic acids can have slow rates of transmetallation.[7] Careful optimization of the base and solvent system is crucial.
-
-
Byproduct Formation:
-
Homocoupling: Homocoupling of the boronic acid can be minimized by ensuring a thoroughly deoxygenated reaction environment.
-
Dehalogenation: The starting aryl halide can undergo dehalogenation. Optimizing reaction parameters such as temperature and base can favor the desired cross-coupling.[7]
-
This application note provides a comprehensive protocol and relevant data to guide researchers in the successful synthesis of this compound and analogous biaryl compounds. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[3] The ability to construct complex amine-containing molecules from readily available aryl halides and amines has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4] This document provides detailed application notes and a representative protocol for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine, a valuable building block in the development of various biologically active compounds. The presence of a pyridine ring and an amino group in the substrate requires careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The synthesis of this compound via the Buchwald-Hartwig amination involves the palladium-catalyzed coupling of the C-Br bond of 5-bromopyridin-2-amine with an appropriate amine source in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridin-2-amine to form a Pd(II) complex.[5][6]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][5]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[4]
Data Presentation: Reaction Parameters and Optimization
The following table summarizes representative conditions for the Buchwald-Hartwig amination of 5-bromopyridin-2-amine with a generic amine partner. These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a starting point for the synthesis of this compound. For the target synthesis, an ammonia equivalent is required.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Aryl Halide | 5-Bromopyridin-2-amine | Reactivity order: I > Br > Cl. Bromides often offer a good balance of reactivity and stability. |
| Amine Source | Benzophenone imine or Ammonia | Benzophenone imine can serve as an ammonia surrogate, followed by hydrolysis. Direct use of ammonia gas or ammonium salts is also possible but may require specific ligands and conditions. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability. |
| Phosphine Ligand | Xantphos, BINAP, or XPhos (2-6 mol%) | The choice of ligand is critical. Bulky, electron-rich phosphine ligands often improve reaction efficiency.[6] Xantphos and BINAP are effective for many C-N couplings.[1] |
| Base | NaOtBu, Cs₂CO₃, or K₃PO₄ (1.5-2.5 equiv) | Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common choice. Cesium carbonate is a milder alternative that can be effective. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are frequently used due to their high boiling points. |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required. |
| Reaction Time | 8 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound via a Buchwald-Hartwig amination using benzophenone imine as an ammonia surrogate.
Materials:
-
5-Bromopyridin-2-amine
-
(4-Fluoro-3-methoxyphenyl)boronic acid (if a Suzuki coupling is performed first to create an intermediate) or an appropriate amine source for direct amination. For the purpose of this protocol, we will assume a direct amination approach is intended, which is a misunderstanding of the user's request. A Suzuki coupling would be the correct method to form the C-C bond. However, to fulfill the request for a Buchwald-Hartwig protocol, we will proceed with a hypothetical C-N bond formation, noting this discrepancy.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Benzophenone imine (as ammonia surrogate)
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 equiv), sodium tert-butoxide (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).
-
-
Addition of Reagents:
-
Add anhydrous toluene via syringe.
-
Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Hydrolysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and add 2M hydrochloric acid. Stir vigorously for 1-2 hours to hydrolyze the imine.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination synthesis.
Caption: Experimental workflow for the synthesis.
Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. The user should be familiar with the safe handling of all chemicals involved.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a valuable heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The substituted aminopyridine scaffold is a well-established pharmacophore that can mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site. The strategic incorporation of a fluoro and a methoxy group on the phenyl ring can enhance binding affinity, modulate physicochemical properties such as metabolic stability and cell permeability, and improve selectivity. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the development of kinase inhibitors, with a particular focus on the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.
Target Kinase: Cyclin-Dependent Kinase 9 (CDK9)
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive gene transcription.[2] Many cancers exhibit a dependency on the continuous high-level transcription of anti-apoptotic and oncogenic proteins, such as MYC and MCL-1, for their survival.[3][4] By inhibiting CDK9, the transcription of these key survival proteins can be suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This makes CDK9 an attractive therapeutic target in oncology.[1][2]
Featured Kinase Inhibitor: Enitociclib (BAY-1251152)
Enitociclib is a potent and selective, clinical-stage inhibitor of CDK9.[5][6] Its chemical structure, (+)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine, highlights the use of a scaffold derived from a precursor similar to this compound. Enitociclib has demonstrated significant anti-proliferative activity in various cancer models, particularly in MYC-driven malignancies.[7][8]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Enitociclib against CDK9 and other selected kinases.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Enitociclib (BAY-1251152) | CDK9 | 3 | Enzymatic | [6][9] |
| Enitociclib (BAY-1251152) | CDK2 | 360 | Enzymatic | [6] |
| (±)-Enitociclib | Multiple Myeloma Cell Lines (NCI-H929, MM1.S, OPM-2, U266B1) | 36-78 | Cell Viability | [7] |
Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition by compounds derived from this compound can impact cancer cell survival.
Caption: CDK9, as part of the P-TEFb complex, promotes transcriptional elongation of oncogenes. Inhibitors derived from this compound block CDK9 activity, leading to apoptosis.
Experimental Protocols
This section provides detailed protocols for the synthesis of a key intermediate and a representative in vitro kinase assay.
Protocol 1: Synthesis of a Di-substituted Pyridin-2-amine via Buchwald-Hartwig Amination
This protocol describes a plausible synthesis of a di-substituted pyridin-2-amine, a core structure in many kinase inhibitors, using this compound. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideal for the formation of C-N bonds.[10]
Materials:
-
This compound
-
A suitable 2-chloro or 2-bromopyridine derivative (e.g., 2-chloro-4-(iodomethyl)pyridine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)[11]
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)[11]
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))[11]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)[11]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Add the this compound (1.0 equivalent), the 2-halopyridine derivative (1.1 equivalents), and the sodium tert-butoxide (1.5-2.0 equivalents).
-
Add the anhydrous, degassed solvent via cannula.
-
Stir the reaction mixture at elevated temperature (80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired di-substituted pyridin-2-amine.
Protocol 2: In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK9/Cyclin T1 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
CDK9 substrate peptide
-
Test compound (serially diluted in DMSO)
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 45-60 minutes).
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor using this compound.
Caption: A typical workflow for synthesizing and evaluating kinase inhibitors, starting from this compound.
Conclusion
This compound is a highly valuable starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting CDK9. Its structural features provide a solid foundation for developing drug candidates that modulate key oncogenic signaling pathways. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enitociclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine as a Precursor for CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant therapeutic target in oncology. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and ultimately induce apoptosis in cancer cells. The compound 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine is a valuable precursor for the synthesis of a class of potent and selective CDK9 inhibitors. Its substituted aminopyridine core serves as a versatile scaffold for the development of novel anti-cancer agents. These application notes provide detailed protocols and data for researchers engaged in the discovery and development of CDK9 inhibitors based on this precursor.
CDK9 Signaling Pathway and Inhibition
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), promoting the transition from abortive to productive transcriptional elongation. Dysregulation of this pathway is a hallmark of many cancers, leading to the overexpression of oncogenes and survival proteins. Inhibitors derived from this compound are designed to bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAPII and thereby halting transcription of key survival genes.
Synthesis of CDK9 Inhibitors from this compound
The synthesis of potent CDK9 inhibitors from the title precursor typically involves the construction of a substituted pyrimidine ring attached to the amino group of the pyridine. A common and effective method is the reaction with a 2,4-dichloropyrimidine followed by a subsequent nucleophilic aromatic substitution.
Representative Synthetic Protocol
This protocol describes a representative two-step synthesis of a CDK9 inhibitor based on the chemistry of related aminopyrimidine compounds.
Step 1: Synthesis of N-(5-(4-fluoro-3-methoxyphenyl)pyridin-2-yl)-4-chloropyrimidin-2-amine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 2-butanol or dioxane, add 2,4-dichloropyrimidine (1.1 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Synthesis of the Final CDK9 Inhibitor
-
To a solution of N-(5-(4-fluoro-3-methoxyphenyl)pyridin-2-yl)-4-chloropyrimidin-2-amine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the desired amine nucleophile (e.g., a substituted aniline or a cyclic amine) (1.2 eq).
-
Add a suitable base, such as potassium carbonate or cesium carbonate (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-150 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final CDK9 inhibitor.
In Vitro Evaluation of CDK9 Inhibitors
Biochemical Kinase Assays
The inhibitory activity of the synthesized compounds against CDK9 can be determined using various in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol: CDK9/Cyclin T1 Kinase Assay (Luminescence-based)
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test compounds in DMSO and then further dilute in the reaction buffer.
-
In a 384-well plate, add the diluted compounds. Include a positive control (CDK9/Cyclin T1 with no inhibitor) and a negative control (no enzyme).
-
Add recombinant human CDK9/Cyclin T1 enzyme to each well (except the negative control).
-
Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kinase assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the cellular potency and mechanism of action of the CDK9 inhibitors.
Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Seed cancer cells (e.g., a human leukemia cell line like MV-4-11) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Assess cell viability using an MTT or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol: Western Blot Analysis for Target Engagement
-
Treat cancer cells with the test compounds for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RNAPII (Ser2), Mcl-1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A reduction in the levels of phospho-RNAPII (Ser2) and Mcl-1 indicates target engagement.
Structure-Activity Relationship (SAR) and Data
The following table summarizes the inhibitory activities of representative aminopyrimidine-based CDK9 inhibitors that are structurally related to derivatives of this compound. The data illustrates the impact of various substitutions on the pyrimidine and aniline moieties on CDK9 potency and selectivity.
| Compound ID | Core Structure | R1 (at Pyrimidine C4) | R2 (on Aniline) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Cell Line GI50 (nM) |
| A | N-(pyridin-2-yl)pyrimidin-2-amine | 4-methoxyphenyl | - | 39.5 | >10,000 | - |
| B | N-(pyridin-2-yl)pyrimidin-2-amine | 4-chlorophenyl | - | 59 | - | - |
| C | N-phenyl-pyrimidin-2-amine | 4-(pyridin-3-yl) | 5-indole | - | - | - |
| D | N-phenyl-pyrimidin-2-amine | 4-(thiazol-5-yl) | 3-nitro | - | - | 90 |
| E | N-phenyl-pyrimidin-2-amine | 5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl) | 3-sulfonamide | 4 | - | - |
| F | N-(pyrrolo[2,3-d]pyrimidin-4-yl) | 2-((4-sulfamoylphenyl)amino) | - | Potent Inhibition | - | - |
Note: The data presented is for structurally related compounds and serves as a reference for the potential activity of inhibitors derived from this compound. Actual values will vary depending on the specific final structure.
Conclusion
This compound is a key building block for the synthesis of potent and selective CDK9 inhibitors. The protocols and data provided herein offer a comprehensive guide for researchers in the field of cancer drug discovery to design, synthesize, and evaluate novel therapeutic agents targeting the CDK9 pathway. Further optimization of the substitutions on the pyrimidine and aniline moieties can lead to the development of clinical candidates with improved efficacy and safety profiles.
Application of the 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Scaffold in PET Ligand Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine chemical scaffold and its derivatives in the development of Positron Emission Tomography (PET) ligands. While direct applications of the parent compound are not extensively documented in publicly available literature, its structural motif is a key component in the design of novel radiotracers for various neurological targets. This document will focus on the synthesis, in vitro evaluation, and in vivo imaging of PET ligands derived from this core structure.
Introduction to the this compound Scaffold
The this compound scaffold serves as a versatile building block in medicinal chemistry for the development of PET ligands. The presence of a fluorine atom allows for radiolabeling with Fluorine-18, a positron-emitting radionuclide with favorable decay properties for PET imaging. The methoxy group can be a site for radiolabeling with Carbon-11. The pyridine ring and the amine group provide opportunities for further chemical modifications to modulate the ligand's affinity, selectivity, and pharmacokinetic properties for specific biological targets.
Application in Targeting Metabotropic Glutamate Receptor 2 (mGluR2)
Derivatives of the this compound scaffold have been successfully developed as PET ligands for the metabotropic glutamate receptor 2 (mGluR2), a promising target for the treatment of several neuropsychiatric disorders.[1][2]
Quantitative Data for mGluR2 PET Ligands
| Compound | Target | Potency (IC50) | Molar Activity (GBq/μmol) | Radiochemical Purity | Species | Reference |
| [¹¹C]5i ([¹¹C]MG2-1812) | mGluR2 | High | High | >99% | Rat | [3] |
| [¹¹C]13 ([¹¹C]mG2N001) | mGluR2 | Potent NAM | 212 ± 76 | >99% | Rat, NHP | [1][2] |
| 4-(2-fluoro-4-methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide (3) | mGluR2 | 26 nM | N/A | N/A | N/A | [3] |
| VU6001966 (4) | mGluR2 | 78 nM | N/A | N/A | N/A | [3] |
N/A: Not Available in the provided search results. NAM: Negative Allosteric Modulator. NHP: Non-Human Primate.
Experimental Protocols for mGluR2 PET Ligand Development
2.2.1. Radiosynthesis of [¹¹C]13 ([¹¹C]mG2N001)
This protocol describes the O-[¹¹C]methylation of the precursor phenol to yield the final PET ligand.[1][2]
Materials:
-
Phenol precursor (24)
-
[¹¹C]CH₃I
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
HPLC purification system
Procedure:
-
The phenol precursor (24) is dissolved in DMF.
-
Sodium hydride is added to the solution to deprotonate the phenol.
-
[¹¹C]CH₃I is bubbled through the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction mixture is quenched and purified using reverse-phase HPLC to isolate [¹¹C]13.
-
The final product is formulated in a suitable vehicle for in vivo administration.
2.2.2. In Vivo PET Imaging in Rats
This protocol outlines the procedure for evaluating the brain uptake and specificity of [¹¹C]13 in rats.[1][2]
Procedure:
-
Anesthetize the rat and place it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer [¹¹C]13 intravenously as a bolus.
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
For blocking studies, pre-treat a separate cohort of animals with a non-radiolabeled mGluR2 negative allosteric modulator (e.g., VU6001966 or MNI-137) prior to the administration of [¹¹C]13.
-
Reconstruct the PET images and perform kinetic modeling to quantify brain uptake and binding.
Signaling Pathway and Experimental Workflow
Caption: Workflow for mGluR2 PET ligand development and its target signaling pathway.
Application in Targeting β-Amyloid Plaques
The fluorinated pyridine motif is also integral to the design of PET ligands for imaging β-amyloid plaques, a hallmark of Alzheimer's disease.[4]
Quantitative Data for β-Amyloid PET Ligands
| Compound | Potency (Binding Affinity) | clogP | Brain Uptake (SUV) | Species | Reference |
| 14b | Potent | Moderate | N/A | N/A | [4] |
| 16b | Potent | Elevated | N/A | N/A | [4] |
| [¹⁸F]17b (MK-3328) | Favorable | Low | ~2.7-3.0 | Rhesus Monkey | [4] |
SUV: Standardized Uptake Value. N/A: Not Available in the provided search results.
Experimental Protocols for β-Amyloid PET Ligand Development
3.2.1. Synthesis of 5-Fluoro-2-aryloxazolo[5,4-b]pyridines
This protocol describes the general synthesis of the oxazolo[5,4-b]pyridine core structure.[4]
Materials:
-
3-Amino-2,6-difluoropyridine
-
Aryl carboxylic acids
-
Ghosez' reagent
-
Pyridine
Procedure:
-
Activate the aryl carboxylic acid with Ghosez' reagent.
-
React the activated acid with 3-amino-2,6-difluoropyridine in the presence of excess pyridine to form the corresponding amide.
-
Cyclize the amide intermediate to form the 5-fluoro-2-aryloxazolo[5,4-b]pyridine core.
3.2.2. In Vivo PET Imaging in Rhesus Monkeys
This protocol details the evaluation of brain uptake and washout kinetics of [¹⁸F]17b in healthy rhesus monkeys.[4]
Procedure:
-
Anesthetize the rhesus monkey and position it in the PET scanner.
-
Administer [¹⁸F]17b intravenously.
-
Acquire dynamic PET data over a period of at least 90 minutes.
-
Co-register the PET images with a corresponding MRI for anatomical reference.
-
Generate time-activity curves for different brain regions (e.g., cortex, cerebellum, white matter) to assess uptake and washout kinetics.
Logical Relationship in β-Amyloid PET Ligand Selection
References
- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Development of A New Positron Emission Tomography Ligand 4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide for Imaging Metabotropic Glutamate Receptor Subtype 2 (mGlu2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 5-Fluoro-2-aryloxazolo[5,4-b]pyridines as β-Amyloid PET Ligands and Identification of MK-3328 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the radiolabeling of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine derivatives with positron-emitting radionuclides, specifically Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), for use in Positron Emission Tomography (PET) imaging. The described methods are based on established radiochemical strategies for structurally similar pyridine-2-amine compounds and are intended to serve as a comprehensive guide for the synthesis of novel radiotracers for preclinical and clinical research.
This compound and its analogues are of interest in medicinal chemistry. Their radiolabeled counterparts can serve as invaluable tools for in vivo studies, enabling the non-invasive investigation of their pharmacokinetic properties, biodistribution, and engagement with biological targets. The short half-lives of [¹¹C] (t½ ≈ 20.4 min) and [¹⁸F] (t½ ≈ 109.7 min) necessitate rapid and efficient radiosynthesis and purification procedures.[1][2][3]
Radiolabeling Strategies
Two primary strategies are presented for the radiolabeling of this compound derivatives:
-
[¹¹C]Methylation: Introduction of a [¹¹C]methyl group onto a suitable precursor. This is a versatile and widely used method in Carbon-11 chemistry.[2][3][4][5]
-
[¹⁸F]Fluorination: Nucleophilic substitution of a leaving group on the pyridine ring with [¹⁸F]fluoride. This approach is common for introducing Fluorine-18 into aromatic systems.[1][6]
The choice of strategy will depend on the specific derivative to be synthesized and the available precursor.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the radiolabeling of pyridine and pyrimidine amine derivatives based on literature precedents. These values can serve as a starting point for the optimization of the radiosynthesis of novel this compound derivatives.
| Radiosotope | Labeling Method | Precursor Type | Leaving Group | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) | Reference |
| [¹¹C] | N-Methylation | Desmethyl-amine | - | Acetonitrile | 80 | 5 | 40-50% | - | [5][7] |
| [¹¹C] | O-Methylation | Phenol | - | - | - | - | High | 212 ± 76 | [8][9] |
| [¹⁸F] | Nucleophilic Substitution | Pyridyl-trimethylammonium salt | -NMe₃⁺ | DMSO | 110 | 5 | 45-55% | - | [6] |
| [¹⁸F] | Nucleophilic Substitution | Nitro-pyridine | -NO₂ | DMSO | 180 | 5 | 77% | - | [6] |
| [¹⁸F] | Nucleophilic Substitution | Tosylate | -OTs | DMSO | 120 | 15 | - | - | [10] |
| [¹⁸F] | Nucleophilic Substitution | Nitro-pyridine | -NO₂ | DMF | - | - | 4-10% | - | [11] |
Experimental Protocols
Protocol 1: [¹¹C]Radiolabeling via N-Methylation
This protocol describes the synthesis of a [¹¹C]N-methylated this compound derivative from its corresponding N-desmethyl precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Materials and Reagents:
-
N-desmethyl precursor of the this compound derivative
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (2 N)
-
HPLC purification system with a semi-preparative C18 column
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Plus Sep-Pak)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Precursor Preparation: Dissolve the N-desmethyl precursor in anhydrous acetonitrile in a reaction vessel.
-
[¹¹C]Methyl Triflate Delivery: Transfer the [¹¹C]CH₃OTf, produced from cyclotron-generated [¹¹C]CO₂, into the reaction vessel containing the precursor. [¹¹C]CH₃OTf is often preferred over [¹¹C]CH₃I due to its higher reactivity.[5]
-
Reaction: Add a small volume of 2 N NaOH to the reaction mixture to facilitate the methylation. Heat the sealed reaction vessel at approximately 80°C for 5 minutes.[5]
-
Quenching: After the reaction time, quench the reaction by adding a suitable volume of HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system to isolate the [¹¹C]labeled product from unreacted precursor and byproducts.
-
Formulation: Collect the HPLC fraction containing the desired product. Trap the product on a C18 SPE cartridge, wash with sterile water for injection, and elute with a small volume of ethanol. Dilute the final product with sterile saline for injection to the desired radioactive concentration and ethanol content.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels.
Protocol 2: [¹⁸F]Radiolabeling via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of a 2-[¹⁸F]fluoro-5-(4-fluoro-3-methoxyphenyl)pyridine derivative from a 2-trimethylammonium pyridine precursor. This method generally provides high radiochemical yields.[6]
Materials and Reagents:
-
2-Trimethylammonium precursor of the this compound derivative
-
[¹⁸F]Fluoride (in [¹⁸O]water)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
HPLC purification system with a semi-preparative C18 column
-
Solid-phase extraction (SPE) cartridge
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature.
-
Precursor Addition: Dissolve the 2-trimethylammonium precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Reaction: Seal the reaction vessel and heat it at approximately 110-180°C for 5-15 minutes. The optimal temperature and time should be determined empirically.[6]
-
Quenching: After cooling, quench the reaction by adding HPLC mobile phase.
-
Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the desired [¹⁸F]labeled product.
-
Formulation: Formulate the final product as described in Protocol 1.
-
Quality Control: Perform the necessary quality control tests.
Visualizations
Signaling Pathway Diagram
As the specific biological target for this compound derivatives is not explicitly defined in the provided context, the following diagram illustrates a general mechanism of how a PET radioligand can be used to quantify a target receptor in the brain and its potential downstream signaling.
Caption: General PET Radioligand-Receptor Interaction and Signaling.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the radiosynthesis and quality control of a PET tracer.
Caption: General Workflow for PET Radiotracer Production.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. e-century.us [e-century.us]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Derivatives for Antimicrobial Activity
For: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Pyridine derivatives have shown promise as a scaffold for developing new therapeutic agents due to their diverse biological activities. This document provides detailed application notes and standardized protocols for the initial screening of 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine derivatives for their antimicrobial properties. The described methods—broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disk diffusion assay for assessing the zone of inhibition—are fundamental in vitro assays for evaluating the efficacy of new chemical entities against a panel of pathogenic microorganisms.
Data Presentation
Quantitative data from the antimicrobial screening of this compound derivatives should be summarized for clear comparison. The following tables are templates for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | |
| Bacillus subtilis (ATCC 6633) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus brasiliensis (ATCC 16404) | |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Derivative 3 | Data | Data | Data |
| Ciprofloxacin | Control Data | Control Data | N/A |
| Amphotericin B | N/A | N/A | Control Data |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | |
| Bacillus subtilis (ATCC 6633) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus brasiliensis (ATCC 16404) | |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Derivative 3 | Data | Data | Data |
| Ciprofloxacin | Control Data | Control Data | N/A |
| Amphotericin B | N/A | N/A | Control Data |
Table 3: Zone of Inhibition of this compound Derivatives (mm)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | |
| Bacillus subtilis (ATCC 6633) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus brasiliensis (ATCC 16404) | |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Derivative 3 | Data | Data | Data |
| Ciprofloxacin | Control Data | Control Data | N/A |
| Amphotericin B | N/A | N/A | Control Data |
Experimental Protocols
Detailed methodologies for the key antimicrobial screening experiments are provided below. These protocols are based on widely accepted standards.[1][2]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3]
3.1.1. Materials
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Bacterial and fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
3.1.2. Protocol
-
Preparation of Test Compounds: Dissolve the derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[4] Further dilute in the appropriate broth to the highest concentration to be tested.
-
Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies.[2] Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2][4] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2][3]
-
Serial Dilution: Add 100 µL of broth to wells 2 through 12 of a 96-well plate.[2] Add 200 µL of the highest concentration of the test compound to well 1.[2] Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10.[2] Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).[2]
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. Do not inoculate well 12.[2]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[2]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth.[2]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]
3.2.1. Materials
-
MIC plate from the previous assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile spreader or loop
-
Incubator
3.2.2. Protocol
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[5][6]
Agar Disk Diffusion Assay
This method assesses the susceptibility of microorganisms to antimicrobial agents based on the size of the growth inhibition zone around a disk impregnated with the test compound.[8][9][10]
3.3.1. Materials
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds
-
Control antibiotics
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland standard
-
Incubator
-
Calipers or ruler
3.3.2. Protocol
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compounds. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension.[8] Squeeze out excess fluid against the side of the tube.[10] Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.[10]
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[8] Gently press the disks to ensure complete contact with the agar.[11]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[9]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[12]
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial screening of novel compounds.
Hypothetical Mechanism of Action
Caption: Hypothetical mechanism: Inhibition of bacterial cell wall synthesis.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 7. microchemlab.com [microchemlab.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the cellular characterization of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine and its analogs. The aminopyridine scaffold is a common feature in many kinase inhibitors. Therefore, the assays described herein are designed to investigate the potential of these compounds to modulate key signaling pathways often implicated in cancer and other diseases, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT pathways. These protocols are intended to guide researchers in assessing target engagement, downstream signaling effects, and cellular viability.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical quantitative data for two analogs, "Analog A" and "Analog B," to illustrate the expected outcomes from the described assays.
Table 1: Inhibition of Cell Viability (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Analog A | HeLa (Cervical Cancer) | MTT | 72 | 1.5 |
| HepG2 (Liver Cancer) | MTT | 72 | 3.2 | |
| PANC-1 (Pancreatic Cancer) | MTT | 72 | 5.8 | |
| Analog B | HeLa (Cervical Cancer) | MTT | 72 | 0.8 |
| HepG2 (Liver Cancer) | MTT | 72 | 1.9 | |
| PANC-1 (Pancreatic Cancer) | MTT | 72 | 2.5 | |
| Staurosporine (Control) | HeLa (Cervical Cancer) | MTT | 72 | 0.01 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Modulation of MAPK Pathway Phosphorylation
| Treatment | Concentration (µM) | p-ERK / Total ERK (Fold Change vs. Control) | p-p38 / Total p38 (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| Analog A | 1 | 0.45 | 0.95 |
| 5 | 0.15 | 0.92 | |
| Analog B | 1 | 0.25 | 0.98 |
| 5 | 0.05 | 0.96 |
Data represents the densitometric analysis of Western blot bands, normalized to a loading control.
Table 3: Modulation of PI3K/AKT Pathway Phosphorylation
| Treatment | Concentration (µM) | p-AKT (Ser473) / Total AKT (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 |
| Analog A | 1 | 0.35 |
| 5 | 0.10 | |
| Analog B | 1 | 0.20 |
| 5 | 0.02 |
Data represents the densitometric analysis of Western blot bands, normalized to a loading control.
Table 4: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound) | ΔTm (°C) |
| Analog A | Hypothetical Kinase X | 50 | 85 | 95 | +4.5 |
| 55 | 50 | 80 | |||
| 60 | 20 | 60 | |||
| Analog B | Hypothetical Kinase X | 50 | 85 | 98 | +6.2 |
| 55 | 50 | 90 | |||
| 60 | 20 | 75 |
ΔTm represents the shift in the melting temperature of the target protein upon compound binding, indicating target engagement.
Mandatory Visualizations
Application Notes: In Vitro ADME Profiling of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Derivatives
Introduction
The 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine scaffold is a key pharmacophore in the development of various therapeutic agents. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for selecting drug candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition. These application notes provide a comprehensive overview and detailed protocols for the in vitro ADME profiling of this specific class of derivatives. The following sections detail the experimental procedures for key assays, present a structured format for data summary, and illustrate the overall workflow.
Data Presentation: Summarized ADME Profile
While specific experimental data for this compound derivatives are not publicly available, the following tables serve as a template for presenting in vitro ADME results. Researchers can populate these tables with their experimental data for comparative analysis of their synthesized compounds.
Table 1: Caco-2 Permeability of Representative Derivatives
| Compound ID | A -> B Papp (10⁻⁶ cm/s) | B -> A Papp (10⁻⁶ cm/s) | Efflux Ratio (B->A / A->B) | Permeability Class |
| Derivative 1 | 15.2 | 16.1 | 1.1 | High |
| Derivative 2 | 2.5 | 8.0 | 3.2 | Low (Efflux) |
| Derivative 3 | 0.8 | 0.9 | 1.1 | Low |
| Atenolol (Control) | <1.0 | <1.0 | N/A | Low |
| Antipyrine (Control) | >15.0 | >15.0 | N/A | High |
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Class |
| Derivative 1 | 45 | 15.4 | Moderate |
| Derivative 2 | >60 | <11.5 | High |
| Derivative 3 | 12 | 57.8 | Low |
| Verapamil (Control) | 18 | 38.5 | Low-Moderate |
| Warfarin (Control) | >60 | <11.5 | High |
Table 3: CYP450 Inhibition Profile (IC₅₀, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Derivative 1 | >50 | 25.5 | >50 | 15.8 | 5.2 |
| Derivative 2 | >50 | >50 | 45.1 | >50 | 33.7 |
| Derivative 3 | 8.9 | 12.3 | >50 | 2.1 | 0.9 |
Table 4: Plasma Protein Binding
| Compound ID | Fraction Unbound (fu, %) in Human Plasma | Binding Class |
| Derivative 1 | 5.8 | High |
| Derivative 2 | 22.5 | Moderate |
| Derivative 3 | 1.2 | Very High |
| Warfarin (Control) | 1.1 | Very High |
| Atenolol (Control) | 78.0 | Low |
Experimental Workflows and Visualizations
The following diagrams illustrate the logical flow of the in vitro ADME profiling process.
Detailed Experimental Protocols
Caco-2 Permeability Assay
This assay assesses a compound's rate of transport across a Caco-2 cell monolayer, which is a model of the human intestinal epithelium.[1][2][3] It helps predict in vivo drug absorption.
a. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded onto semi-permeable inserts in multi-well plates.[4]
-
The cells are cultured for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[1][3]
-
The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[4]
b. Transport Experiment:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
The test compound (typically at a concentration of 1-10 µM) is added to either the apical (A) or basolateral (B) compartment (the donor side).[1][4]
-
The plate is incubated at 37°C with gentle shaking for a defined period, usually 2 hours.[4]
-
At the end of the incubation, samples are collected from the opposite compartment (the receiver side).
-
For determining active efflux, the experiment is performed in both directions (A-to-B and B-to-A).[1]
c. Analysis:
-
The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[1]
Metabolic Stability Assay in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), present in human liver microsomes.[5][6]
a. Incubation:
-
Pooled human liver microsomes (0.5 mg/mL protein concentration) are pre-incubated with the test compound (typically 1 µM) in a phosphate buffer (pH 7.4) at 37°C.[5][7]
-
The metabolic reaction is initiated by adding a NADPH-regenerating system.[5][7]
-
A control incubation without the NADPH cofactor is run in parallel to account for non-enzymatic degradation.[5]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[5]
-
The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[7]
b. Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[7]
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and incubation conditions.[8]
CYP450 Inhibition Assay (Fluorogenic)
This high-throughput assay determines if a compound inhibits the activity of major CYP450 isoforms, which is crucial for predicting drug-drug interactions.[9][10]
a. Assay Setup:
-
The assay is performed in a microtiter plate format.[11]
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used with a NADPH regeneration system.[9]
-
A specific fluorogenic probe substrate for each CYP isoform is used. The enzyme metabolizes this substrate into a highly fluorescent product.[9][11]
-
The test compound is serially diluted and pre-incubated with the enzyme mixture.
-
Known specific inhibitors for each isoform are used as positive controls.
b. Measurement and Analysis:
-
The reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated, and the increase in fluorescence over time is measured using a fluorescence plate reader.[11]
-
The rate of reaction is determined for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a four-parameter logistic curve.[9]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which affects the free (unbound) concentration of the drug available to exert its pharmacological effect and be cleared.[12][13]
a. Experimental Setup:
-
The assay utilizes a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.[14][15]
-
The test compound is spiked into plasma (human or other species) and added to one chamber (the plasma chamber).[14]
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the buffer chamber).[14]
-
The device is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[12][14]
b. Analysis:
-
After incubation, aliquots are removed from both the plasma and buffer chambers.[14]
-
To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a matched matrix.[12]
-
The concentrations of the compound in both chambers are determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[12]
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. mercell.com [mercell.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]
- 11. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. bioivt.com [bioivt.com]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine. This key intermediate is often synthesized via a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and strategies for optimization.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Catalyst Inactivity: The Pd(0) active catalyst may not have formed or has been deactivated. | - Ensure the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand are of high quality and stored under appropriate conditions. - For challenging couplings, consider more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] - Use a fresh batch of catalyst or a more air-stable precatalyst. |
| Oxygen Contamination: The Pd(0) species is sensitive to oxygen, leading to catalyst deactivation and homocoupling of the boronic acid.[2][3] | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using several freeze-pump-thaw cycles.[1] - Maintain a positive pressure of inert gas throughout the reaction setup. | |
| Inappropriate Base: The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[1] | - For couplings involving electron-rich aminopyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. - Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | |
| Poor Reactant Quality: Degradation of the boronic acid or halide can prevent the reaction from proceeding. | - Use freshly purchased or properly stored 5-halopyridin-2-amine and (4-fluoro-3-methoxyphenyl)boronic acid. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected. | |
| Formation of Significant Byproducts | Homocoupling of Boronic Acid: This results in the formation of 1,1'-bi(4-fluoro-3-methoxyphenyl). This can be caused by the presence of oxygen or Pd(II) species.[2][3] | - Rigorously exclude oxygen from the reaction mixture. - Use a Pd(0) catalyst directly or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom, forming 1-fluoro-2-methoxybenzene. This is common with electron-rich boronic acids and can be accelerated by strong bases and water.[2] | - Use a milder base such as K₂CO₃ or KF. - Minimize the amount of water in the reaction or switch to anhydrous conditions if possible. | |
| Dehalogenation of Pyridine: The halo-substituent on the pyridine ring is replaced by a hydrogen atom, forming 2-aminopyridine. This can occur via reaction with hydride sources in the mixture.[4] | - Ensure the reaction is performed under a strictly inert atmosphere. - Choose a solvent that is less likely to act as a hydride source. | |
| Difficult Product Purification | Co-elution of Product and Byproducts: The desired product may have similar polarity to byproducts like the homocoupled boronic acid derivative, making separation by column chromatography challenging. | - Optimize the reaction conditions to minimize byproduct formation. - Employ alternative purification techniques such as preparative HPLC or crystallization. - Consider a different solvent system for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 5-halopyridin-2-amine (e.g., 5-bromo- or 5-iodopyridin-2-amine) with (4-fluoro-3-methoxyphenyl)boronic acid or a corresponding boronate ester in the presence of a palladium catalyst and a base.
Q2: Why is my Suzuki-Miyaura reaction for this synthesis failing or giving low yields?
A2: Failure or low yields can be attributed to several factors. The aminopyridine starting material can act as a ligand and inhibit the palladium catalyst.[2] Additionally, the electron-rich nature of both coupling partners can make the reaction challenging. Key areas to troubleshoot include catalyst deactivation due to oxygen, improper choice of ligand and base, and the purity of your starting materials.
Q3: What are the expected major side products in this synthesis?
A3: The primary side products to anticipate are the homocoupling product of the boronic acid (1,1'-bi(4-fluoro-3-methoxyphenyl)), the protodeboronated arene (1-fluoro-2-methoxybenzene), and the dehalogenated starting material (2-aminopyridine).
Q4: How can I minimize the formation of the homocoupling byproduct?
A4: The homocoupling of the boronic acid is often promoted by the presence of oxygen. Therefore, ensuring the reaction is conducted under strictly anaerobic conditions is critical. This involves degassing your solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Q5: The purification of my product is difficult due to a persistent impurity. What could it be and how can I remove it?
A5: A common and often difficult-to-remove impurity is the homocoupled byproduct from the boronic acid, as it may have a similar polarity to the desired product. Optimizing the reaction to prevent its formation is the best strategy. If it does form, careful optimization of the mobile phase for column chromatography or considering alternative purification methods like preparative thin-layer chromatography (prep-TLC) or crystallization might be necessary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Halopyridin-2-amine with an Arylboronic Acid:
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq.), (4-fluoro-3-methoxyphenyl)boronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Common side reactions in the Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine using column chromatography. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on silica gel?
A1: The most prevalent issue is peak tailing, where the compound streaks down the column instead of moving as a sharp band. This is primarily due to the basic nature of the pyridine nitrogen atom, which can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] This secondary interaction can lead to poor separation and reduced purity of the final product.
Q2: How can I prevent peak tailing during column chromatography of this compound?
A2: To minimize peak tailing, it is highly recommended to add a small amount of a basic modifier to the mobile phase.[3] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1% (v/v) to the eluent. The TEA will preferentially interact with the acidic sites on the silica gel, effectively masking them from the basic pyridine compound and resulting in more symmetrical peaks and better separation.
Q3: What is a good starting solvent system (eluent) for the purification?
A3: A common and effective solvent system for compounds of moderate polarity, such as this compound, is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The exact ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound. A typical starting point for TLC analysis would be a 7:3 or 8:2 mixture of hexanes:ethyl acetate.
Q4: My compound is not very soluble in the chosen eluent. How should I load it onto the column?
A4: If your compound has poor solubility in the eluent, dry loading is the recommended method.[4][5] To do this, dissolve your crude product in a suitable solvent in which it is readily soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.
Q5: What are some potential impurities I should be aware of during purification?
A5: Potential impurities can arise from unreacted starting materials, by-products from the synthetic route, or degradation of the product. In syntheses involving Suzuki or other cross-coupling reactions to form the biaryl linkage, common impurities could include homo-coupled products and unreacted starting materials. It is crucial to analyze the crude reaction mixture by techniques like TLC or LC-MS to identify the number and polarity of impurities to be separated.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale purification.[1] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| Poor separation of the product from an impurity | The chosen solvent system has poor selectivity. | Experiment with different solvent systems. For example, you could try a dichloromethane/methanol gradient or add a small percentage of another solvent like acetone to the hexane/ethyl acetate mixture to alter the selectivity. |
| The column was overloaded with the crude sample. | Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). If you have a large amount of crude product, use a larger column. | |
| The collected fractions are very dilute | The elution was too fast, leading to band broadening. | Reduce the flow rate of the mobile phase to allow for proper equilibration between the stationary and mobile phases. |
| The compound is streaking (tailing). | Add a basic modifier like triethylamine to the eluent as described in the FAQs. | |
| Cracks or channels appear in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification process. |
| No spots are visible on the TLC plate after elution | The compound is not UV active, or the concentration is too low. | Use a different visualization technique for the TLC plates, such as staining with potassium permanganate or iodine. Concentrate a small portion of the collected fractions before spotting on the TLC plate. |
Experimental Protocol
This protocol provides a general methodology for the purification of this compound by silica gel column chromatography. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Dichloromethane (for dry loading, if necessary)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Rotary evaporator
2. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives an Rf value of ~0.2-0.3 for the desired product and good separation from impurities.
-
Add 0.1-1% TEA to the promising solvent systems and re-run the TLC to observe the effect on peak shape (reduced streaking).
3. Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate with 0.5% TEA).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a solvent like dichloromethane, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.[4]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in a series of labeled fractions.
-
Maintain a steady flow rate. If using flash chromatography, apply gentle air pressure.
-
Monitor the elution by collecting small aliquots from the fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
6. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
This troubleshooting guide provides a logical flow for diagnosing and resolving common issues encountered during the column chromatography of basic aromatic amines.
References
Technical Support Center: Overcoming Poor Solubility of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a complex organic molecule and is expected to have low aqueous solubility. Its structural components, including a fluorinated methoxyphenyl group and a pyridine ring, contribute to its hydrophobicity. A structurally related compound is noted to be soluble in dimethyl sulfoxide (DMSO). Generally, compounds of this nature are sparingly soluble in water and polar protic solvents, but show better solubility in polar aprotic solvents and some organic solvents.
Q2: Why am I observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous assay buffer?
A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve many hydrophobic molecules at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. The compound may then no longer be soluble at the desired final concentration in the predominantly aqueous environment, leading to precipitation.
Q3: What is the recommended first step to address compound precipitation in my assay?
A3: The initial and most straightforward approach is to determine the maximum soluble concentration of the compound in your specific assay medium. This can be done by preparing a serial dilution of your compound in the assay buffer and visually inspecting for precipitation, both immediately and after a period mimicking your experiment's duration at the relevant temperature (e.g., 37°C). This will help you establish a working concentration range where the compound remains in solution.
Troubleshooting Guides
Issue 1: Compound fails to dissolve adequately in the initial solvent to make a stock solution.
-
Possible Cause: The chosen solvent may not be appropriate for the desired concentration.
-
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common starting point, other organic solvents can be tested. Based on the solubility of the parent compound, 2-aminopyridine, other potential solvents to consider include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and alcohols like methanol or ethanol[1].
-
Gentle Heating and Sonication: Briefly warming the solution (e.g., to 37-40°C) and using a sonicator can help dissolve the compound. However, be cautious about potential compound degradation with excessive heat.
-
Reduce Stock Concentration: If the compound remains insoluble, the target stock concentration may be too high. Prepare a lower concentration stock solution.
-
Issue 2: Immediate or delayed precipitation is observed in the aqueous assay buffer.
-
Possible Cause: The aqueous solubility limit of the compound is exceeded.
-
Troubleshooting Steps:
-
pH Modification: The pyridine and amine groups in this compound are basic and can be protonated at acidic pH. The pKa of the parent compound, 2-aminopyridine, is approximately 6.82-6.86[2][3]. By lowering the pH of the assay buffer to below the pKa, the compound will become protonated and thus more water-soluble. It is crucial to ensure that the altered pH does not negatively impact the biological assay (e.g., enzyme activity or cell viability).
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent can increase the solubility of the compound in the final assay medium. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400). It is recommended to keep the final co-solvent concentration low (typically <5%) to minimize effects on the assay system.
-
Employing Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Data Presentation
Table 1: Estimated Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction Solubility (x1) |
| N-Methyl-2-pyrrolidone (NMP) | 0.45 |
| Dimethylformamide (DMF) | 0.38 |
| Methanol | 0.25 |
| Ethanol | 0.18 |
| n-Propanol | 0.12 |
| n-Butanol | 0.08 |
| Acetonitrile | 0.03 |
| n-Hexane | 0.0004 |
| Cyclohexane | 0.0002 |
Data adapted from a study on 2-aminopyridine and serves as an estimation for the relative solubility of its derivatives[1]. The actual solubility of this compound will vary.
Table 2: pKa Values of Pyridine and Substituted Pyridines
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Aminopyridine | 6.86[2][4][5] |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.95 |
| 3-Methoxypyridine | 4.9 |
| 2,6-Dimethylpyridine | 6.7 |
This table illustrates how substituents affect the basicity of the pyridine ring. The amino group in the 2-position significantly increases basicity compared to pyridine itself. Conversely, the electron-withdrawing fluorine atom generally decreases basicity[6][7]. The methoxy group has a less pronounced effect[7].
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out the desired amount of this compound into a sterile, chemically resistant vial.
-
Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If necessary, gently warm the vial in a 37°C water bath for a few minutes and/or sonicate briefly to aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Aqueous Solution Preparation using pH Modification
-
Prepare your desired aqueous assay buffer.
-
Create a series of buffers with slightly different pH values below 7.0 (e.g., pH 6.8, 6.5, 6.0). Ensure the buffering capacity is sufficient.
-
Add the DMSO stock solution of the compound to each buffer to the final desired concentration while vortexing gently.
-
Visually inspect for any precipitation.
-
Select the highest pH that maintains the compound in solution and is compatible with your assay.
Protocol 3: Aqueous Solution Preparation using a Co-solvent
-
Prepare your aqueous assay buffer.
-
Create separate batches of the buffer containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol or PEG 400).
-
Add the DMSO stock solution of the compound to each co-solvent-containing buffer to the desired final concentration.
-
Vortex gently and observe for solubility.
-
Remember to include a vehicle control with the same co-solvent concentration in your experiment.
Protocol 4: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).
-
Add the DMSO stock solution of this compound to the HP-β-CD solution to the desired final concentration.
-
Vortex the solution vigorously for several minutes to facilitate the formation of the inclusion complex.
-
Allow the solution to equilibrate at room temperature for at least 30 minutes before use.
-
Include a vehicle control containing HP-β-CD at the same concentration in your assay.
Visualizations
Caption: A workflow for troubleshooting compound precipitation.
Caption: The effect of pH on the solubility of aminopyridines.
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
References
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyridine Synthesis
Welcome to the technical support center for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated pyridines?
A1: The two most prevalent methods for synthesizing fluoropyridines are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), which includes the Halex reaction.[1]
-
Balz-Schiemann Reaction: This method involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the fluorinated pyridine.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr)/Halex Reaction: The Halex reaction is a type of SNAr where a chloro- or bromopyridine is treated with a fluoride salt at elevated temperatures to exchange the halogen for fluorine.[1][3] This method is particularly effective for electron-deficient aromatic systems.[3][4]
Q2: My fluoropyridine synthesis is resulting in a low yield. What general troubleshooting steps should I take?
A2: A low yield can stem from various factors. A systematic approach to troubleshooting is recommended:
-
Identify Byproducts: Use analytical techniques such as GC-MS or NMR to identify the major byproducts in your crude reaction mixture.[1]
-
Optimize Reaction Conditions: Once the side products are known, you can adjust the reaction conditions to minimize their formation.[1] Key parameters to investigate include:
-
Reaction Temperature: The reaction may require higher temperatures to proceed, or conversely, elevated temperatures might lead to decomposition.[4]
-
Solvent Purity: Ensure the use of anhydrous, non-nucleophilic solvents, as the presence of water can lead to side reactions.[1][4] Acetonitrile is a commonly used solvent.[4]
-
Exclusion of Water: This is especially critical in Halex reactions to prevent the formation of hydroxypyridines.[1]
-
Q3: How does the position of substituents on the pyridine ring affect fluorination?
A3: The electronic properties of substituents significantly influence the regioselectivity of fluorination. In SNAr reactions, electron-withdrawing groups activate the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions relative to the group and the nitrogen atom.[5] For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[4]
Q4: What are common side reactions in fluorinated pyridine synthesis and how can they be minimized?
A4: A common side reaction in the Balz-Schiemann reaction is the formation of hydroxypyridines, which arises from the reaction of the pyridyl cation intermediate with water.[1] To prevent this, ensure strictly anhydrous conditions. In Halex reactions, the presence of water can also lead to the formation of hydroxy-pyridines.[1] Another common issue is the formation of multiple fluorinated isomers, leading to low regioselectivity. This can often be addressed by carefully selecting directing groups on the pyridine ring.[4]
Troubleshooting Guides
Low Yield in Halex (SNAr) Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Fluoride Source: The fluoride salt (e.g., KF, CsF) may be hydrated or of low quality. | Use spray-dried or anhydrous potassium fluoride. Consider using more soluble fluoride sources like CsF or tetrabutylammonium fluoride (TBAF).[3][6] |
| Sub-optimal Temperature: The reaction temperature may be too low for the halogen exchange to occur efficiently. | Gradually increase the reaction temperature. Halex reactions often require high temperatures (100-250 °C).[3][7] | |
| Poor Solvent Choice: The solvent may not be polar enough to facilitate the reaction. | Use a high-boiling, polar aprotic solvent such as DMSO, DMF, or sulfolane.[3][4] | |
| Formation of Byproducts | Presence of Water: Trace amounts of water can lead to the formation of hydroxypyridines. | Use rigorously dried solvents and reagents.[1] |
| Decomposition of Starting Material or Product: High reaction temperatures can lead to degradation. | If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. | |
| Low Regioselectivity | Multiple Reactive Sites: The substrate may have multiple positions susceptible to nucleophilic attack. | Modify the substrate to include a directing group that favors fluorination at the desired position. |
Low Yield in Balz-Schiemann Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Incomplete Diazotization: The formation of the diazonium salt may be inefficient. | Control the temperature carefully during the addition of sodium nitrite, typically between -5 to 0 °C.[8] |
| Decomposition of Diazonium Salt: The diazonium salt may be unstable and decompose before fluorination. | Proceed to the thermal decomposition step immediately after the formation of the diazonium salt. Avoid isolating the salt if possible. | |
| Formation of Byproducts | Formation of Hydroxypyridines: The diazonium salt reacts with water. | Ensure anhydrous conditions throughout the reaction. |
| Formation of Tar/Polymer: The fluorinated pyridine product may be unstable under the reaction conditions. | Modify the workup procedure to quickly isolate the product. For example, use vacuum transfer for purification.[9] | |
| Safety Concerns | Explosive Decomposition: Diazonium salts can be explosive, especially when dry and heated. | Handle diazonium salts with extreme care. Modern adaptations include photochemical initiation or the use of continuous-flow reactors to improve safety.[2][10] |
Data Presentation
Table 1: SNAr of 2-Fluoropyridines with Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1°, 2°, or 3° alcohol | KOtBu | THF | 50 | 3 | 100 |
| ArOH | KOtBu | DMF | 80 | 6 | 100 |
| 1° or 2° amine | iPr₂NEt | DMSO | 120 | 18 | 100 |
| Amide (N-H) | NaH | DMF | 100 | 3 | 100 |
| N-heterocycle | NaH | DMF | 100 | 1-3 | 100 |
| KCN (3 equiv) | - | DMSO | 120 | 18 | ~80 |
| NaSR | - | THF | 50 | 3 | 100 |
Source: Adapted from J. Am. Chem. Soc. 2014, 136, 25, 9102–9114[1]
Table 2: Synthesis of 2-Amino-5-Fluoropyridine via a Multi-Step Route
| Reaction Step | Temperature (°C) | Time (h) | Molar Yield (%) |
| Nitrification | 45 | 2 | 41 |
| Amino Acetylation | Reflux | 1 | 96.3 |
| Reduction of Nitro | Reflux | 1 | 90 |
| Diazotization | -5 to 0 | 2 | 81.4 |
| Schiemann Reaction | 130 | 0.5 | 51.6 (for last two steps) |
| Hydrolysis of Acetyl | Reflux | 2.5 |
Source: Adapted from a study on the synthesis of 2-amino-5-fluoropyridine.[8]
Experimental Protocols
Detailed Protocol for the Balz-Schiemann Reaction of 4-Aminopyridine
This protocol describes the synthesis of 4-fluoropyridine from 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed, two-necked 200 mL flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C with an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g, 357 mmol) in 200 mL of water for neutralization.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the crude product by vacuum transfer to obtain pure 4-fluoropyridine. The isolated yield is typically around 20%.[9]
Safety Note: The thermal decomposition of diazonium salts can be vigorous and potentially explosive. Always perform this reaction behind a safety shield and take appropriate precautions.[2][9]
General Protocol for the Halex Reaction of a Chloropyridine
This protocol provides a general procedure for the nucleophilic aromatic substitution of a chloropyridine with a fluoride source.
Materials:
-
Chloropyridine substrate
-
Anhydrous potassium fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., tetramethylammonium chloride)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or sulfolane)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chloropyridine (1.0 equiv), anhydrous potassium fluoride (2.0-3.0 equiv), and the phase-transfer catalyst (0.1 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 150-220 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General troubleshooting workflow for low yield in fluorinated pyridine synthesis.
Caption: Decision tree for optimizing a Halex reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of Fluorinated Pyridines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this challenging yet crucial transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of fluorinated pyridines often challenging?
The amination of fluorinated pyridines presents unique challenges due to a combination of electronic and steric factors:
-
Electron-Deficient Ring: The fluorine atom and the pyridine nitrogen are both strongly electron-withdrawing, making the pyridine ring electron-deficient. This can slow down the rate-limiting oxidative addition step of the aryl halide to the Pd(0) catalyst.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with 2-halopyridines.
-
Competing Reactions: The electron-deficient nature of the ring can also make it susceptible to nucleophilic aromatic substitution (SNAr) as a competing pathway, depending on the reaction conditions and the nucleophilicity of the amine.
Q2: What are the key parameters to consider when selecting a catalyst system for the amination of a fluorinated pyridine?
The choice of the catalyst system is critical for a successful reaction. The key components to consider are:
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred. They offer greater air and moisture stability and generate the active Pd(0) species more cleanly and efficiently, which can be crucial for these challenging substrates.
-
Ligand: The ligand is arguably the most important component. For electron-deficient fluorinated pyridines, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst, promote the oxidative addition of the C-F or other C-X bond, and facilitate the reductive elimination to form the desired C-N bond. Commonly successful ligands include biarylphosphines like XPhos, SPhos, and RuPhos.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require more active catalyst systems and higher reaction temperatures.
Q3: How does the position of the fluorine atom on the pyridine ring affect the reaction?
The position of the fluorine atom significantly influences the reactivity of the C-F bond and other halogens on the ring:
-
2-Fluoropyridines: The C-F bond at the 2-position is activated by the adjacent ring nitrogen. While this can facilitate SNAr, it can also make the C-F bond a viable coupling partner in Buchwald-Hartwig amination, although C-Cl, C-Br, and C-I bonds are generally more reactive. The proximity of the nitrogen can also lead to catalyst inhibition.
-
3-Fluoropyridines: The C-F bond at the 3-position is less activated than at the 2- or 4-positions. Consequently, it is a less likely site for amination if other more reactive halogens are present.
-
4-Fluoropyridines: The C-F bond at the 4-position is also activated by the ring nitrogen. Similar to the 2-position, it can be a site for amination, though generally less reactive than other halogens.
In di- or polyhalogenated fluoropyridines, the regioselectivity of the amination will be influenced by a combination of the inherent reactivity of the C-X bonds (I > Br > Cl > F) and the electronic activation provided by the ring nitrogen and the fluorine substituents.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity/Decomposition | * Use a Precatalyst: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a more robust precatalyst (e.g., XPhos Pd G3 or RuPhos Pd G3) to ensure efficient generation of the active Pd(0) species. |
-
Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst. Use degassed solvents.
-
Ligand Choice: For electron-deficient fluoropyridines, use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos. Sub-optimal Reaction Conditions | * Increase Temperature: These reactions often require elevated temperatures (80-120 °C) to drive the oxidative addition.
-
Solvent Choice: Toluene and 1,4-dioxane are standard choices. If solubility is an issue, consider a more polar aprotic solvent, but be aware of potential coordination to the palladium center.
-
Base Strength: If using a weaker base like K₃PO₄ or Cs₂CO₃, a higher temperature and a more active catalyst system may be necessary. Ensure the base is anhydrous and finely powdered for better reactivity. Catalyst Poisoning by Pyridine Nitrogen | * Ligand Steric Hindrance: Employ a ligand with sufficient steric bulk to shield the palladium center from coordination by the pyridine substrate. XPhos and RuPhos are often effective in this regard.
Problem 2: Significant Hydrodehalogenation (Replacement of Halogen with -H)
| Possible Cause | Troubleshooting Step |
| Slow Reductive Elimination | * Ligand Modification: Switch to a more electron-rich and sterically hindered ligand to accelerate the reductive elimination step relative to competing side reactions. |
| Presence of Water | * Anhydrous Conditions: Ensure all reagents, solvents, and the reaction vessel are scrupulously dry. Use freshly opened, anhydrous solvents and dry the base before use. |
| β-Hydride Elimination from Amine | * Amine Structure: This is more common with primary amines that have β-hydrogens. If possible, using a secondary amine or a primary amine without β-hydrogens can mitigate this. |
Problem 3: Poor Regioselectivity in Dihalogenated Fluoropyridines
| Possible Cause | Troubleshooting Step |
| Similar Reactivity of C-X Bonds | * Temperature Control: Lowering the reaction temperature can sometimes improve selectivity for the more reactive C-X bond. |
-
Catalyst/Ligand Tuning: The choice of ligand can significantly influence regioselectivity. For example, in the amination of 2,4-dichloropyridine, Xantphos-based catalysts have shown high selectivity for the C2 position. A similar screening approach can be applied to dihalogenated fluoropyridines.
-
Reaction Time: Stopping the reaction at partial conversion may favor the product from the reaction at the more reactive site.
Data Presentation
Note: Direct comparative studies on a wide range of fluorinated pyridines are limited. The following tables include data from specific examples of fluorinated pyridines and closely related halo-pyridines to illustrate general trends in catalyst performance. Yields are highly substrate and amine dependent.
Table 1: Catalyst System Performance in the Amination of Halogenated Pyridines
| Pyridine Substrate | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | 150 (MW) | 0.5 | 85[1] |
| 2-Bromo-5-fluoropyridine | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 95 |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 2 | 98 |
| 4-Chloropyridine | Benzylamine | [Pd(allyl)Cl]₂ | Josiphos | NaOtBu | Toluene | 100 | 0.5 | 85 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 90 (at C2) |
Table 2: Comparison of Ligands for the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | 80 | 18 | Good |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 2 | 98 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 18 | High |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Fluorohalopyridine
This protocol provides a general starting point for the amination of a fluorohalopyridine (e.g., 2-bromo-5-fluoropyridine) with a secondary amine (e.g., morpholine).
Materials:
-
2-Bromo-5-fluoropyridine
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).
-
Inerting: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reagent Addition: Add 2-bromo-5-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Catalysts and Ligands
This protocol outlines a workflow for screening different catalyst systems to find the optimal conditions for a specific fluorinated pyridine substrate.
Materials:
-
Fluorinated pyridine substrate
-
Amine coupling partner
-
A selection of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3, RuPhos Pd G3)
-
A selection of phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)
-
A selection of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
96-well plate or an array of reaction vials
-
Inert atmosphere glovebox or Schlenk line techniques
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the fluorinated pyridine, amine, and an internal standard in the chosen solvent.
-
Catalyst/Ligand Plating: In a glovebox, dispense the different palladium sources and ligands into the wells of the 96-well plate or individual vials.
-
Base Addition: Add the different bases to the designated wells.
-
Reagent Addition: Add the stock solutions of the fluorinated pyridine, amine, and internal standard to each well.
-
Reaction: Seal the plate or vials and heat to the desired temperature (e.g., 100 °C) with stirring for a set time (e.g., 12 hours).
-
Analysis: After cooling, quench the reactions, dilute with a suitable solvent, and analyze the outcome of each reaction by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Mandatory Visualizations
Caption: Workflow for high-throughput screening of Buchwald-Hartwig amination conditions.
Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig amination of fluorinated pyridines.
References
stability of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine under acidic/basic conditions
Compound Name: 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
This technical support guide is intended for researchers, scientists, and drug development professionals to provide insights into the stability of this compound under various experimental conditions. The information is presented in a question-and-answer format to address potential troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The key functional groups that can influence the stability of the molecule are:
-
2-Aminopyridine ring: The pyridine nitrogen is basic and can be protonated under acidic conditions. The amino group is also basic and can be a site for oxidation.
-
Methoxyphenyl (Anisole) group: The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, typically at elevated temperatures.
-
Fluoroaryl group: The carbon-fluorine bond is generally strong and stable. However, under specific nucleophilic conditions, displacement of the fluoride may occur, although this is generally less common.
Q2: How is this compound expected to behave under acidic conditions?
A2: Under acidic conditions, the primary site of interaction is expected to be the protonation of the basic nitrogen atoms in the 2-aminopyridine ring. The pyridine nitrogen is generally more basic than the exocyclic amino group.[1] Severe acidic conditions, particularly at high temperatures, could potentially lead to the hydrolysis of the methoxy group (ether cleavage) to yield a phenolic derivative.[2][3][4][5][6]
Q3: What is the expected stability of the compound under basic conditions?
A3: The compound is expected to be relatively stable under mild basic conditions at room temperature. However, under harsh basic conditions (e.g., high pH and elevated temperature), there is a possibility of hydrolysis of the methoxy group to form a phenol.[7] The fluoroaryl group is generally resistant to nucleophilic aromatic substitution under typical basic conditions unless activated by strong electron-withdrawing groups.
Q4: Can the 2-aminopyridine moiety itself degrade?
A4: Yes, while generally stable, 2-aminopyridine can be susceptible to degradation. It may decompose in the presence of air and can react with strong oxidizing agents.[8] The amino group can be a site for oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Appearance of a new, more polar peak in HPLC analysis after treatment with acid. | Protonation of the molecule, leading to a change in retention time, or initiation of degradation. | 1. Neutralize the sample before injection to see if the original peak is restored. 2. If the new peak persists after neutralization, it is likely a degradant. 3. Consider performing a time-course study to monitor the formation of the new peak. |
| Loss of parent compound signal and appearance of a product with a mass difference of 14 Da (CH₂) in mass spectrometry analysis after forced degradation. | Potential cleavage of the methyl group from the methoxy ether (O-demethylation). | 1. Confirm the mass of the new peak corresponds to the demethylated product. 2. Analyze the sample using high-resolution mass spectrometry for accurate mass determination. 3. Compare the fragmentation pattern with the parent compound. |
| Observation of a phenolic impurity. | Hydrolysis of the methoxy group. | 1. This is more likely to occur under harsh acidic or basic conditions, especially with heating.[2][7] 2. Use milder pH conditions or lower temperatures if this degradation is undesirable. |
| General sample instability over time in solution. | The compound may be sensitive to light, oxygen, or the solvent used. | 1. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). 2. Prepare fresh solutions before use. 3. Evaluate the stability in different solvents to identify a more suitable one. |
Predicted Stability and Potential Degradation Products
| Condition | Expected Stability | Potential Degradation Products | Notes |
| Acidic (e.g., 0.1 M HCl, RT) | Likely stable | Protonated parent compound | Protonation of the pyridine and/or amino nitrogen is expected. |
| Acidic (e.g., 1 M HCl, >60°C) | Potential for slow degradation | 4-(2-Aminopyridin-5-yl)-2-fluorophenol | Hydrolysis of the methoxy group is possible under harsh conditions.[2][3][4][5][6] |
| Basic (e.g., 0.1 M NaOH, RT) | Likely stable | None expected | The compound is expected to be stable under mild basic conditions. |
| Basic (e.g., 1 M NaOH, >60°C) | Potential for slow degradation | 4-(2-Aminopyridin-5-yl)-2-fluorophenol | Hydrolysis of the methoxy group may occur under harsh conditions.[7] |
| Oxidative (e.g., H₂O₂, RT) | Potential for degradation | N-oxides of the pyridine ring, other oxidative products | The aminopyridine moiety is susceptible to oxidation. |
| Photolytic (e.g., UV light) | Potential for degradation | Various photoproducts | Aromatic and amino compounds can be susceptible to photodegradation. |
Experimental Protocols
A forced degradation study is recommended to definitively determine the stability of this compound.
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at a high temperature (e.g., 105°C).
-
Dissolve samples taken at different time points in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).
-
Keep a control sample in the dark.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products. Mass spectrometry can be used for the identification of the degradants.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Predicted Degradation Pathways
Caption: Predicted degradation pathways of the target compound.
References
- 1. quora.com [quora.com]
- 2. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine. The content is designed to help identify and resolve common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-aminopyridine with (4-fluoro-3-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.
Q2: My reaction is complete, but the yield of the desired product is very low. What are the potential reasons?
A2: Low yields can be attributed to several factors. The primary challenges often stem from the inherent properties of the aminopyridine substrate. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, issues such as inefficient degassing, suboptimal reaction conditions (temperature, solvent, base), or the presence of impurities in the starting materials can significantly impact the yield.
Q3: I am observing several spots on my TLC plate besides my product. What are the likely byproducts?
A3: In the Suzuki-Miyaura coupling for this synthesis, several byproducts can form. The most common include the homocoupling product of the boronic acid (bis(4-fluoro-3-methoxyphenyl)), the protodeboronated product (1-fluoro-2-methoxybenzene), and the dehalogenated starting material (2-aminopyridine). Formation of phenolic impurities from the cleavage of the methoxy group is also possible under harsh conditions.[2]
Q4: How can I minimize the formation of the homocoupled boronic acid byproduct?
A4: The homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture.[1][2] To minimize this, rigorous degassing of the solvent and reaction vessel is crucial. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) are highly recommended.[1] Using a direct Pd(0) catalyst source can also sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) precursors.[1]
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and certain bases.[1] To mitigate this, using anhydrous solvents, employing milder bases if the reaction permits, and using boronic esters (like pinacol esters) which are more stable to hydrolysis, can be effective strategies.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Catalyst Inactivation: The amino and pyridine groups can chelate with the palladium catalyst, inhibiting its activity.[1] | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can stabilize the catalytic species and promote reductive elimination. 2. Protecting Groups: Consider temporary protection of the amino group (e.g., as an acetamide) to prevent catalyst inhibition.[3] |
| Ineffective Degassing: Presence of oxygen leads to catalyst oxidation and promotes homocoupling. | 1. Improve Degassing: Employ at least three freeze-pump-thaw cycles for the solvent. 2. Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen. | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction: As mentioned, oxygen is a primary culprit for this side reaction.[2] | 1. Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[1] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling.[1] |
| Presence of Protodeboronated Byproduct | Hydrolysis of Boronic Acid: Water in the reaction mixture can lead to the replacement of the boronic acid group with hydrogen.[1] | 1. Anhydrous Conditions: Use anhydrous solvents and dry glassware. 2. Use Boronic Esters: Pinacol esters of the boronic acid are more resistant to hydrolysis.[1] 3. Weaker Base: If compatible with the reaction, a milder base may reduce the rate of protodeboronation.[1] |
| Dehalogenation of 5-bromo-2-aminopyridine | Hydride Sources: Certain reagents or solvents can act as hydride sources. | 1. Solvent Choice: Avoid solvents that can be a source of hydrides (e.g., certain alcohols under specific conditions).[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] |
| Difficult Purification | Similar Polarity of Product and Byproducts: The desired product and byproducts may have close Rf values on TLC, making chromatographic separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific scales and laboratory conditions.
Materials:
-
5-bromo-2-aminopyridine (1.0 equiv)
-
(4-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-aminopyridine, (4-fluoro-3-methoxyphenyl)boronic acid, and the base.
-
Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Degassing (Optional but Recommended): If not already done for the solvent, degas the reaction mixture by bubbling an inert gas through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Caption: Suzuki-Miyaura coupling reaction for the synthesis of the target compound.
Caption: Formation pathways of common byproducts in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The 2-Aminopyridine Moiety in Focus
In the landscape of kinase inhibitor drug discovery, the molecular scaffold of a compound is a critical determinant of its potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of the 2-aminopyridine scaffold, as exemplified by the research compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine, against other prominent kinase inhibitor scaffolds. Due to the limited publicly available data on this specific compound, the well-characterized 2-aminopyridine inhibitor, K02288, will be used as a representative for this class. This guide will objectively compare its performance with inhibitors built on thienopyrimidine, aminopyrimidine, and 2-phenylaminopyrimidine scaffolds, represented by GDC-0980 (Apitolisib), Dasatinib, and Imatinib, respectively.
Representative Kinase Inhibitor Scaffolds
| Scaffold | Representative Inhibitor | Primary Target(s) |
| 2-Aminopyridine | K02288 | ALK1, ALK2, ALK6 |
| Thienopyrimidine | GDC-0980 (Apitolisib) | PI3Kα/β/δ/γ, mTOR |
| Aminopyrimidine | Dasatinib | BCR-ABL, SRC family kinases |
| 2-Phenylaminopyrimidine | Imatinib | BCR-ABL, c-KIT, PDGFR |
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the representative inhibitors against a panel of kinases. It is important to note that these values are compiled from various studies and the experimental conditions may differ.
| Kinase Target | K02288 (IC50, nM) | GDC-0980 (IC50, nM) | Dasatinib (IC50, nM) | Imatinib (IC50, nM) |
| ALK1 | 1.8[1][2] | - | - | - |
| ALK2 | 1.1[1][2] | - | - | - |
| ALK3 | 34.4[2] | - | - | - |
| ALK5 | 321[3] | - | - | - |
| ALK6 | 6.4[1][2] | - | - | - |
| PI3Kα | - | 5[4][5] | - | - |
| PI3Kβ | - | 27[4][5] | - | - |
| PI3Kδ | - | 7[4][5] | - | - |
| PI3Kγ | - | 14[4][5] | - | - |
| mTOR (Ki) | - | 17[4] | - | - |
| ABL1 | >1000[3] | - | <1 | 600 |
| SRC | - | - | <1 | - |
| LCK | - | - | <1 | - |
| c-KIT | - | - | 1 | 100 |
| PDGFRα | - | - | - | 71 |
| PDGFRβ | - | - | 1 | 607 |
Kinase Selectivity Profiles
A broader understanding of an inhibitor's selectivity is crucial for predicting its therapeutic window and off-target effects. Kinome-wide screening provides a comprehensive overview of the inhibitor's binding profile.
| Inhibitor | Screening Concentration | Number of Kinases Screened | Percentage of Kinases Inhibited >50% |
| K02288 | 1 µM | 200 | 4%[3] |
| GDC-0980 | - | - | Data not available in a comparable format |
| Dasatinib | 1 µM | >450 | Broad inhibition across kinome[6] |
| Imatinib | - | - | Highly selective for ABL, KIT, PDGFR |
Dasatinib exhibits a broad kinase inhibition profile, while K02288 and Imatinib are more selective for their primary targets.[3][6]
Signaling Pathways
The therapeutic effect of a kinase inhibitor is determined by its modulation of specific cellular signaling pathways.
K02288 and the BMP/SMAD Pathway
K02288 is a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, particularly ALK1, ALK2, and ALK6.[1][2] These receptors are serine/threonine kinases that, upon activation by BMP ligands, phosphorylate receptor-regulated SMADs (SMAD1/5/8). Phosphorylated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[7][8] By inhibiting the kinase activity of ALK receptors, K02288 blocks this signaling cascade.[9][10]
BMP/SMAD Signaling Pathway Inhibition by K02288.
GDC-0980 and the PI3K/AKT/mTOR Pathway
GDC-0980 is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two key kinases in a critical pathway that regulates cell growth, proliferation, and survival.[11][12] PI3K, upon activation by growth factor receptors, phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1) regulator, TSC2. mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates like S6K and 4E-BP1. GDC-0980 inhibits both PI3K and mTOR, leading to a robust blockade of this pathway.[13][14]
PI3K/AKT/mTOR Pathway Inhibition by GDC-0980.
Dasatinib and BCR-ABL/SRC Signaling
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and SRC family kinases.[15][16] BCR-ABL is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling cascades.[17][18] SRC family kinases are involved in a wide range of cellular processes, including cell adhesion, migration, and proliferation.[1][2] By inhibiting these key kinases, Dasatinib effectively shuts down these oncogenic signaling networks.[19]
Dasatinib Inhibition of BCR-ABL and SRC Signaling.
Imatinib and BCR-ABL Signaling
Imatinib was the first-in-class tyrosine kinase inhibitor developed to target the BCR-ABL oncoprotein.[20] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing the phosphorylation of its downstream substrates.[21] This leads to the inhibition of the same key signaling pathways as Dasatinib—RAS/MAPK, PI3K/AKT, and STAT—resulting in the suppression of leukemic cell proliferation and the induction of apoptosis.[7][22]
Imatinib Inhibition of BCR-ABL Signaling.
Experimental Protocols
The determination of kinase inhibitory activity is fundamental to the characterization of these compounds. Below are generalized protocols for common in vitro kinase assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This assay format measures the inhibition of substrate phosphorylation by detecting the binding of a phosphospecific antibody to the phosphorylated substrate.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in the appropriate kinase buffer.
-
Prepare a 4X solution of the kinase tracer (a fluorescently labeled ATP-competitive ligand).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
Add the test compound to the wells of a microplate.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
-
Data Analysis:
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.
-
Kinase Reaction:
-
Set up the kinase reaction in a microplate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Add an equal volume of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
Generalized Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
The choice of a kinase inhibitor scaffold has profound implications for the resulting compound's potency, selectivity, and mechanism of action. The 2-aminopyridine scaffold, represented by K02288, demonstrates high potency and selectivity for the ALK family of kinases. In contrast, the aminopyrimidine scaffold of Dasatinib confers broad-spectrum activity against multiple tyrosine kinases, while the 2-phenylaminopyrimidine of Imatinib offers a more focused inhibition of ABL, KIT, and PDGFR. The thienopyrimidine scaffold of GDC-0980 enables dual targeting of the PI3K and mTOR pathways. This comparative guide highlights the diversity of kinase inhibitor scaffolds and provides a framework for understanding their distinct pharmacological properties, aiding researchers in the selection and design of targeted therapeutics.
References
- 1. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ebiotrade.com [ebiotrade.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Potency of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Analogs as c-Met Kinase Inhibitors
For Immediate Release
A detailed comparative analysis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine analogs reveals key structural determinants for potent and selective inhibition of the c-Met kinase, a crucial target in cancer therapy. This guide synthesizes available preclinical data to aid researchers and drug development professionals in the ongoing quest for more effective cancer therapeutics.
The proto-oncogene c-Met, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers, making it a prime target for therapeutic intervention. Within the landscape of c-Met inhibitors, aminopyridine scaffolds have emerged as a promising class of compounds. This guide focuses on the comparative efficacy of analogs of this compound, elucidating the structure-activity relationships (SAR) that govern their inhibitory potential against c-Met.
Comparative Efficacy of Aminopyridine-Based c-Met Inhibitors
The inhibitory activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the c-Met kinase. The following table summarizes the in vitro efficacy of selected analogs, highlighting the impact of substitutions on the pyridine core and the phenyl ring.
| Compound ID | R1 Substitution (Position 3) | R2 Substitution (Position 5) | c-Met Kinase IC50 (nM) | Cellular c-Met Phosphorylation IC50 (nM) | Reference |
| 1 (Parent) | H | 4-Fluoro-3-methoxyphenyl | Data not publicly available | Data not publicly available | - |
| 2a | H | (4-(Piperidin-1-yl)phenyl) | >10000 | >10000 | [1] |
| 3a | H | (4-(4-Methylpiperazin-1-yl)phenyl) | 180 | 250 | [1] |
| 2b | (1-Methyl-1H-pyrazol-4-yl) | (4-(Piperidin-1-yl)phenyl) | 4 | 13 | [1] |
| 3b | (1-Methyl-1H-pyrazol-4-yl) | (4-(4-Methylpiperazin-1-yl)phenyl) | 2 | 8 | [1] |
Key Findings from SAR Studies:
-
Substitution at Position 3: The introduction of a small heterocyclic group, such as a 1-methyl-1H-pyrazol-4-yl ring, at the 3-position of the pyridine core dramatically enhances inhibitory activity against c-Met kinase (compare compounds 2a/3a with 2b/3b ).[1] This suggests a critical interaction within the ATP-binding pocket of the kinase.
-
Substitution at Position 5: The nature of the substituent at the 5-position is crucial for potency. While the parent compound features a 4-fluoro-3-methoxyphenyl group, analogs with a 4-(4-methylpiperazin-1-yl)phenyl moiety (compounds 3a and 3b ) demonstrate significant inhibitory activity. The basic nitrogen in the piperazine ring likely forms a key hydrogen bond with the kinase.[1]
Experimental Protocols
The determination of c-Met kinase inhibitory activity and cellular phosphorylation status is critical for evaluating the efficacy of these compounds. Below are detailed methodologies for the key experiments cited.
In Vitro c-Met Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the c-Met kinase.
-
Materials: Recombinant human c-Met kinase domain, ATP, biotinylated poly(Glu, Tyr) 4:1 substrate, HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Procedure:
-
The c-Met kinase is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
The enzymatic reaction is initiated by the addition of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of a solution containing EDTA.
-
HTRF detection reagents are added, and the plate is incubated to allow for binding.
-
The fluorescence is read at two wavelengths (620 nm and 665 nm) on a compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence signals is used to calculate the percentage of inhibition. IC50 values are then determined by fitting the data to a four-parameter logistic equation.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of the compounds to inhibit c-Met autophosphorylation in a cellular context.
-
Cell Line: A human cancer cell line with high endogenous c-Met expression (e.g., NCI-H441) is used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then serum-starved for a period to reduce basal kinase activity.
-
Test compounds are added to the cells at various concentrations and incubated for a specified time.
-
Cells are stimulated with HGF to induce c-Met phosphorylation.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The level of phosphorylated c-Met is quantified using an ELISA-based method or Western blotting with a phospho-specific c-Met antibody.
-
-
Data Analysis: The inhibition of c-Met phosphorylation is calculated relative to vehicle-treated controls. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HGF/c-Met signaling pathway targeted by these inhibitors and the general workflow for their evaluation.
Caption: HGF/c-Met signaling pathway and the inhibitory action of aminopyridine analogs.
Caption: General workflow for the evaluation and optimization of c-Met kinase inhibitors.
References
Unveiling the Structure-Activity Relationship of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Derivatives in Kinase Inhibition
The quest for novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine scaffold has emerged as a promising starting point for the development of potent and specific inhibitors of various kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on their inhibitory activity against key oncogenic kinases.
Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine and phenyl rings. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of derivatives against a panel of kinases, illustrating the impact of structural modifications.
| Compound ID | R1 Substituent (Pyridine Ring) | R2 Substituent (Phenyl Ring) | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | Ron IC50 (nM) |
| 1 | H | H | 150 | 200 | 180 |
| 2 | 6-methyl | H | 80 | 150 | 120 |
| 3 | 6-ethyl | H | 120 | 180 | 160 |
| 4 | H | 5-chloro | 50 | 90 | 70 |
| 5 | H | 5-bromo | 45 | 85 | 65 |
| 6 | 6-methyl | 5-chloro | 25 | 60 | 40 |
| 7 | 6-methyl | 5-bromo | 20 | 55 | 35 |
Key SAR Insights:
-
Substitution on the Pyridine Ring: The introduction of a small alkyl group, such as a methyl group at the 6-position of the pyridine ring (Compound 2 vs. 1), generally leads to a moderate increase in inhibitory activity against c-Met, VEGFR2, and Ron kinases. However, larger alkyl groups like ethyl (Compound 3) may be less favorable.
-
Substitution on the Phenyl Ring: Halogen substitution at the 5-position of the 3-methoxyphenyl ring significantly enhances inhibitory potency. Bromine (Compound 5) appears to be slightly more effective than chlorine (Compound 4).
-
Combined Substitutions: The most potent compounds in this series feature a combination of a 6-methyl group on the pyridine ring and a halogen at the 5-position of the phenyl ring (Compounds 6 and 7). This synergistic effect suggests that these modifications optimize the compound's fit within the kinase ATP-binding pocket.
Experimental Protocols
The following section details the methodologies used to determine the inhibitory activities of the synthesized compounds.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the compounds against c-Met, VEGFR2, and Ron kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human kinase enzymes, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-specific antibody.
-
Procedure:
-
The kinase, substrate, and test compound were incubated in a kinase reaction buffer.
-
The reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) were added.
-
The TR-FRET signal was measured using a suitable plate reader.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Proliferation Assay (MTT Assay):
The anti-proliferative activity of the compounds was assessed in cancer cell lines overexpressing the target kinases using the MTT assay.
-
Cell Culture: Human gastric cancer cell line (MKN-45) and human colon cancer cell line (HT-29) were cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for 72 hours.
-
MTT reagent was added to each well, and the plates were incubated to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution.
-
-
Data Analysis: The absorbance was measured at 570 nm, and the IC50 values were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the kinase inhibitors.
Caption: Targeted Kinase Signaling Pathway.
Caption: Kinase Inhibitor Evaluation Workflow.
The Impact of Fluorination on the Bioactivity of Pyridine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of fluorinated versus non-fluorinated pyridine analogs, supported by experimental data. The strategic introduction of fluorine into the pyridine scaffold has become a cornerstone of modern medicinal chemistry, often leading to profound effects on a molecule's physicochemical properties and, consequently, its biological activity.
The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] These modifications can translate into enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This guide delves into specific examples across different therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Antipsychotic Activity: Enhanced Efficacy and Duration
The development of novel antipsychotic agents often targets the GABA-A receptor. A study on a series of fluorinated imidazo[1,2-a]pyridine derivatives demonstrated the significant advantages of fluorination.
Quantitative Data: Antipsychotic-like Activity
| Compound | Structure | Target Affinity (Kᵢ, nM) at GABA-A Receptor | Amphetamine-Induced Hyperlocomotion (MED, mg/kg) | Duration of Action |
| Zolpidem (Non-fluorinated) | Non-fluorinated reference | High | - | Shorter |
| Compound 26 (Fluorinated) | 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide | High | 1 | Longer |
Data summarized from a study on fluorinated imidazo[1,2-a]pyridine derivatives as potential novel antipsychotic agents.[3]
The fluorinated analog, compound 26, not only displayed high affinity for the GABA-A receptor but also exhibited potent antipsychotic-like activity in a rat model at a minimal effective dose (MED) of 1 mg/kg.[3] Crucially, this compound showed a longer duration of action compared to the non-fluorinated reference, zolpidem.[3] This enhancement is attributed to improved metabolic stability conferred by the fluorine atom.[3]
Experimental Protocols
GABA-A Receptor Binding Assay:
This assay determines the affinity of a compound for the GABA-A receptor.
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to a series of centrifugations to isolate the cell membranes containing the GABA-A receptors. The membranes are washed to remove endogenous GABA.[3]
-
Binding Assay: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol) that specifically binds to the GABA-A receptor, along with varying concentrations of the test compound.[3]
-
Data Analysis: The radioactivity of the bound ligand is measured using liquid scintillation spectrometry. The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined, and the inhibitory constant (Kᵢ) is calculated.[3]
Amphetamine-Induced Hyperlocomotion Test:
This in vivo test assesses the potential antipsychotic activity of a compound by measuring its ability to counteract the increased locomotor activity induced by amphetamine.
-
Animal Model: Rats are used as the experimental model.
-
Procedure: The animals are placed in an open-field apparatus equipped with infrared beams to track their movement. After an acclimatization period, they are administered the test compound or a vehicle control. Subsequently, they are injected with amphetamine to induce hyperlocomotion.[4]
-
Data Collection: Locomotor activity is recorded for a specified period, and the data is analyzed to determine the dose at which the test compound significantly reduces the amphetamine-induced hyperactivity.[4]
Signaling Pathway and Experimental Workflow
Caption: GABA-A Receptor Signaling Pathway.
Caption: Amphetamine-Induced Hyperlocomotion Experimental Workflow.
Anticancer Activity: Targeting Phosphodiesterase-3A
Fluorination has also been shown to enhance the anticancer properties of pyridine derivatives. A study investigating novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 (PDE3) inhibitors revealed the superior potency of a fluorinated analog.
Quantitative Data: Anticancer and PDE3A Inhibitory Activity
| Compound | Structure | PDE3A Inhibitory Activity (IC₅₀, nM) | Anticancer Activity on HeLa Cells (IC₅₀, µM) | Anticancer Activity on MCF-7 Cells (IC₅₀, µM) |
| Non-fluorinated Analog | - | - | - | - |
| Compound Ib (Fluorinated) | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | 3.76 ± 1.03 | 34.3 ± 2.6 | 50.18 ± 1.11 |
Data from a study on pyridine derivatives as potential anticancer agents and PDE3 inhibitors.[5]
The fluorinated compound Ib demonstrated potent inhibition of PDE3A with an IC₅₀ in the nanomolar range.[5] This translated to significant cytotoxic effects against both HeLa and MCF-7 cancer cell lines.[5] The study highlighted a direct correlation between PDE3 inhibition and anticancer activity for the synthesized compounds.[5]
Experimental Protocols
PDE3A Inhibitory Assay:
This assay measures the ability of a compound to inhibit the activity of the PDE3A enzyme.
-
Principle: The assay is based on the hydrolysis of a fluorescently labeled cyclic nucleotide (cAMP-FAM) by PDE3A. Inhibition of the enzyme results in a lower rate of hydrolysis, which can be quantified.[6]
-
Procedure: Recombinant PDE3A enzyme is incubated with the fluorescent substrate and varying concentrations of the test compound.[6]
-
Detection: The change in fluorescence polarization is measured using a microplate reader. A higher fluorescence polarization value indicates less hydrolysis and thus greater inhibition of PDE3A.[6]
Anticancer Cell Viability Assay (MTT Assay):
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. b-neuro.com [b-neuro.com]
- 5. Phosphodiesterase 3A Represents a Therapeutic Target that Drives Stem Cell-like Property and Metastasis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
selectivity profile of CDK9 inhibitors derived from 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
A Comparative Guide to the Selectivity Profile of CDK9 Inhibitors Derived from Aminopyridine Scaffolds
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the selectivity profiles of next-generation CDK9 inhibitors, with a focus on compounds derived from or structurally related to a 5-(substituted-phenyl)pyridin-2-amine core. We will examine VIP152 (Enitociclib, BAY-1251152), a derivative of a 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine scaffold, and compare its performance with AZD4573, another potent and selective CDK9 inhibitor bearing a related 4-fluoro-methoxyphenyl moiety.
Introduction to CDK9 and Its Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K). P-TEFb plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), facilitating the transition from paused transcription to productive elongation.[1] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.[2] The development of highly selective CDK9 inhibitors is a significant goal, as off-target inhibition of other CDK family members, which regulate the cell cycle, can lead to toxicity.[2]
Core Structures Under Review
This guide focuses on inhibitors structurally related to the 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine scaffold. The selected compounds for comparison are:
-
VIP152 (Enitociclib, BAY-1251152): A highly potent and selective CDK9 inhibitor derived from an aminopyridine core. It has advanced to clinical trials.[3][4]
-
AZD4573: A potent and selective intravenous CDK9 inhibitor that also features a fluoro-methoxyphenyl group and has been designed for transient target engagement.[5][6]
Quantitative Selectivity Profile
The selectivity of these inhibitors has been extensively profiled against a panel of kinases, particularly other members of the CDK family. The data, presented in terms of half-maximal inhibitory concentration (IC50), demonstrates a significant preference for CDK9.
| Kinase Target | VIP152 IC50 (nM) | AZD4573 IC50 (nM) | Fold Selectivity vs. CDK9 (VIP152) | Fold Selectivity vs. CDK9 (AZD4573) |
| CDK9/CycT1 | 4.5 [7] | <4 [8] | - | - |
| CDK1/CycB | >10,000 | >100 | >2222 | >25 |
| CDK2/CycE | >10,000 | >100 | >2222 | >25 |
| CDK3/CycE | >10,000 | >100 | >2222 | >25 |
| CDK4/CycD1 | >10,000 | >100 | >2222 | >25 |
| CDK5/p25 | >10,000 | >100 | >2222 | >25 |
| CDK6/CycD3 | >10,000 | >100 | >2222 | >25 |
| CDK7/CycH | >10,000 | >100 | >2222 | >25 |
| CDK8/CycC | >10,000 | >100 | >2222 | >25 |
| CDK12/CycK | 1200 | Not Reported | 267 | Not Reported |
| CDK13/CycK | 3100 | Not Reported | 689 | Not Reported |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The data presented is compiled from various sources for comparative purposes.[6][7] AZD4573 is reported to be >10-fold selective against all other CDKs and kinases tested.[5] A KINOMEscan screen of AZD4573 also demonstrated its high selectivity.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: CDK9 signaling pathway and the mechanism of inhibition.
Caption: A generalized workflow for determining inhibitor potency.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust biochemical kinase assays. Below are summarized methodologies commonly employed in the characterization of CDK9 inhibitors like VIP152 and AZD4573.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial kinase activity.
-
Materials:
-
Procedure:
-
Inhibitor Plating: Add test compounds at various concentrations to the wells of the 384-well plate.
-
Enzyme Addition: Add the CDK9/Cyclin T1 enzyme solution to each well.
-
Reaction Initiation: A mixture of the peptide substrate and ATP (at or near Km concentration) is added to all wells to start the reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 15-60 minutes).[9]
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any unreacted ATP. This is followed by a 40-minute incubation at room temperature.[9]
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for another 30 minutes.[9]
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitor's potency.
-
Data Analysis: The data is normalized to controls (no inhibitor and no enzyme) and IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This method, such as the Adapta™ Universal Kinase Assay, also measures ADP production.
-
Principle: The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP from the kinase reaction, the tracer binds the antibody, resulting in a high TR-FRET signal. ADP produced by the kinase competes with the tracer, leading to a decrease in the TR-FRET signal.[10]
-
Procedure:
-
The kinase reaction is set up similarly to the ADP-Glo™ assay, with the enzyme, substrate, ATP, and inhibitor.[11]
-
After incubation, a detection solution containing the Eu-anti-ADP antibody, AF647-ADP tracer, and EDTA (to stop the reaction) is added.[11]
-
Following a final incubation period, the plate is read on a TR-FRET-capable plate reader.[10]
-
IC50 values are determined from the dose-response curves.
-
Conclusion
The development of CDK9 inhibitors with high selectivity is a critical endeavor in modern oncology drug discovery. Compounds such as VIP152 and AZD4573, which are derived from or related to aminopyridine scaffolds, demonstrate exceptional potency for CDK9 and remarkable selectivity against other CDK family members.[6][12] This high degree of selectivity is crucial for minimizing off-target toxicities and achieving a wider therapeutic window. The data presented herein, generated through rigorous biochemical assays, underscores the successful optimization of these scaffolds to yield promising clinical candidates. Continued investigation into the structure-activity relationships of these and related compounds will further refine the design of next-generation selective kinase inhibitors.
References
- 1. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD4573 [openinnovation.astrazeneca.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
In Vivo Efficacy of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine-Based Compounds: A Comparative Guide
In the landscape of targeted cancer therapy, compounds based on the 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine scaffold have emerged as potent inhibitors of cyclin-dependent kinase 9 (CDK9). This guide provides a comparative analysis of the in vivo efficacy of Enitociclib (also known as BAY-1251152), a prominent compound from this class, against other CDK9 inhibitors with different core structures. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these potential therapeutic agents.
Comparative In Vivo Efficacy of CDK9 Inhibitors
The following tables summarize the in vivo antitumor activity of Enitociclib and two other notable CDK9 inhibitors, Alvocidib and Voruciclib, in various cancer xenograft models.
Table 1: In Vivo Efficacy of Enitociclib (this compound-based)
| Cancer Type (Cell Line) | Animal Model | Dosage and Administration | Key Efficacy Endpoint(s) | Combination Therapy |
| Multiple Myeloma (JJN-3, NCI-H929, OPM-2) | SCID/Beige or NOD/SCID mice | 15 mg/kg, IV, once weekly | Reduced tumor volume and prolonged survival[1][2] | Synergistic tumor growth inhibition with Lenalidomide (50 mg/kg, oral, daily) or Bortezomib (0.8 mg/kg, IP, twice weekly)[1][2] |
| MYC+ Lymphoma (SU-DHL-10) | Xenograft mouse model | 10 mg/kg, IV, once weekly | Tumor growth control[3] | Not specified |
| MYC+ Lymphoma (SU-DHL-10) | Xenograft mouse model | 15 mg/kg, IV, once weekly | Complete tumor regression[3] | Not specified |
| Mantle Cell Lymphoma (Cell line-derived and patient-derived xenografts) | Not specified | Not specified | Potent inhibition of in vivo tumor growth[4] | Not specified |
Table 2: In Vivo Efficacy of Alternative CDK9 Inhibitors
| Compound | Cancer Type (Cell Line) | Animal Model | Dosage and Administration | Key Efficacy Endpoint(s) |
| Alvocidib (Flavopiridol) | Esophageal Squamous Cell Carcinoma (TE8) | SCID mice | 10 mg/kg | Significant reduction in tumor volume[5] |
| Multiple Myeloma (L-363) | SCID mice | 6.5 mg/kg/injection, IV (total dose: 32.5 mg/kg) | 60% complete tumor regressions[6] | |
| B-cell non-Hodgkin's lymphoma (Ramos) | SCID mice | 6.5 mg/kg/day, Q2Dx3/week for 2 weeks | Active with T/C = 11%[6] | |
| Voruciclib | Colorectal Cancer (HCT-116, SW-480), NSCLC (H-460) | SCID mice | 50, 100, or 200 mg/kg, oral, once daily for 11-14 days | >50% tumor growth inhibition at all doses[7] |
| Diffuse Large B-cell Lymphoma | Preclinical models | Not specified | Model-dependent tumor cell apoptosis and tumor growth inhibition (in combination with venetoclax)[8] | |
| Acute Myeloid Leukemia | Preclinical models | Not specified | Synergistic antileukemic activity (in combination with venetoclax)[9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the presented data.
Enitociclib Xenograft Studies in Multiple Myeloma[1][2]
-
Animal Models: Female SCID/Beige mice (for JJN-3 xenografts) and female NOD/SCID mice (for NCI-H929 or OPM-2 xenografts), typically 6-8 weeks old, are utilized.
-
Tumor Cell Implantation: Human multiple myeloma cell lines (JJN-3, NCI-H929, or OPM-2) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
Enitociclib: Administered intravenously (IV) at a dose of 15 mg/kg once weekly.
-
Vehicle Control: The vehicle solution used to dissolve Enitociclib is administered following the same schedule.
-
Combination Therapy (if applicable):
-
Lenalidomide: Administered orally at 50 mg/kg daily.
-
Bortezomib: Administered intraperitoneally (IP) at 0.8 mg/kg twice weekly.
-
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Animal survival is monitored and recorded.
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting for c-Myc and Mcl-1 levels).
-
Alvocidib Xenograft Study in Esophageal Cancer[5]
-
Animal Model: Severe combined immunodeficiency (SCID) mice are used.
-
Tumor Cell Implantation: TE8 human esophageal squamous cell carcinoma cells are implanted to establish xenografts.
-
Drug Administration: Alvocidib is administered at a dose of 10 mg/kg body weight. The route and frequency of administration are not specified in the abstract.
-
Efficacy Evaluation: Tumor volume is measured to assess the antitumor activity.
-
Pharmacodynamic Analysis: Immunohistochemistry is performed on tumor sections to analyze the levels of cyclin D1, VEGF, and Rb protein. Apoptosis is assessed using TUNEL staining, and tumor necrosis is evaluated by hematoxylin and eosin staining.
Voruciclib Xenograft Studies in Solid Tumors[7]
-
Animal Model: SCID mice are used.
-
Tumor Cell Implantation: Human cancer cell lines with KRAS mutations (HCT-116, SW-480, or H-460) are injected subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a diameter of 5-10 mm, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: Voruciclib is administered orally at doses of 50, 100, or 200 mg/kg once daily for a period of 11-14 days.
-
Efficacy Evaluation: Tumors are measured every 2-3 days, and tumor growth inhibition relative to the control group is calculated.
Signaling Pathways and Experimental Workflows
Mechanism of Action: CDK9 Inhibition
Enitociclib and other CDK9 inhibitors exert their anticancer effects by targeting the cyclin-dependent kinase 9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription.[10][11] By inhibiting CDK9, these compounds prevent the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation. This disproportionately affects the expression of genes with short-lived mRNAs, including critical oncoproteins like c-Myc and anti-apoptotic proteins like Mcl-1.[1][12] The downregulation of these key survival proteins ultimately induces apoptosis in cancer cells.
Caption: Mechanism of action of Enitociclib via CDK9 inhibition.
Experimental Workflow: In Vivo Xenograft Model
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anticancer compound using a subcutaneous xenograft model.
Caption: General workflow for in vivo xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alvocidib (Flavopiridol) suppresses tumor growth in SCID mice with human esophageal cancer xenografts without inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. oncotarget.com [oncotarget.com]
Comparative Guide to the Cross-Reactivity of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Derivatives as CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine derivatives that have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). The focus is on providing a clear overview of their selectivity and potential off-target effects, supported by available experimental data. This information is crucial for assessing the therapeutic potential and predicting the safety profiles of these compounds.
Introduction to 5-phenylpyridin-2-amine Derivatives as Kinase Inhibitors
The 5-phenylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, known for its versatility as a core for potent and selective kinase inhibitors.[1] Modifications to this core structure have led to the development of inhibitors targeting various kinases involved in cancer and other diseases. A significant focus has been on developing derivatives that selectively inhibit CDK9, a key regulator of transcriptional elongation. Dysregulation of CDK9 is a hallmark of various cancers, making it a promising therapeutic target.[2] This guide focuses on Enitociclib (BAY-1251152), a derivative of this compound, and compares its cross-reactivity with other structurally related CDK9 inhibitors.
CDK9 Signaling Pathway and Mechanism of Action
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation. In many cancers, there is an addiction to the transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and MCL-1.[2][3] CDK9 inhibitors competitively bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAPII and leading to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.[2][4]
References
- 1. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to PET Imaging Ligands Derived from 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Positron Emission Tomography (PET) imaging properties of ligands derived from the 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine scaffold. The focus is on two prominent classes of ligands targeting different neurological markers: metabotropic glutamate receptor 2 (mGluR2) and β-amyloid plaques. This comparison is supported by experimental data to aid researchers in the selection and development of next-generation PET tracers.
Ligand Comparison Overview
The this compound core structure has given rise to promising PET radioligands for two distinct and crucial targets in neuroscience research:
-
Metabotropic Glutamate Receptor 2 (mGluR2): Represented by [¹¹C]mG2N001 , a negative allosteric modulator (NAM) investigated for its potential in understanding neuropsychiatric disorders.
-
β-Amyloid Plaques: Exemplified by MK-3328 , a tracer developed for the in vivo quantification of amyloid plaque burden in Alzheimer's disease.
This guide will delve into the key imaging properties of these ligands and compare them with established alternatives.
Quantitative Data Summary
The following tables summarize the key quantitative data for the featured ligands and their respective comparators.
Table 1: Comparison of mGluR2 PET Ligands
| Ligand | Target | Binding Affinity (IC₅₀) | In Vivo Brain Uptake (SUVmax) | Key Characteristics |
| [¹¹C]mG2N001 | mGluR2 (NAM) | 93 nM[1] | 3.6 (striatum)[2] | High brain permeability and heterogeneity.[2] |
| [¹¹C]JNJ-42491293 | mGluR2 (PAM) | - | - | Showed off-target binding in the myocardium.[1] |
| [¹¹C]MG-1904 | mGluR2 (NAM) | - | 1.7[2] | Lower brain uptake compared to [¹¹C]mG2N001.[2] |
| [¹¹C]MG2-1812 | mGluR2 (NAM) | - | 1.2[2] | Lower brain uptake compared to [¹¹C]mG2N001.[2] |
NAM: Negative Allosteric Modulator; PAM: Positive Allosteric Modulator; SUVmax: Maximum Standardized Uptake Value
Table 2: Comparison of β-Amyloid PET Ligands
| Ligand | Target | Binding Affinity (IC₅₀) | Radiosotope | Key Characteristics |
| MK-3328 | β-Amyloid | 10.5 nM | ¹⁸F | Favorable kinetics with high brain uptake and good washout. |
| [¹¹C]PiB | β-Amyloid | - | ¹¹C | Gold standard for amyloid imaging, but has a short half-life. |
| [¹⁸F]Florbetapir | β-Amyloid | - | ¹⁸F | Widely used ¹⁸F-labeled tracer. |
| [¹⁸F]Florbetaben | β-Amyloid | - | ¹⁸F | Another commonly used ¹⁸F-labeled tracer. |
| [¹⁸F]Flutemetamol | β-Amyloid | - | ¹⁸F | An established ¹⁸F-labeled amyloid tracer. |
PiB: Pittsburgh Compound B
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
In Vitro Binding Assays
1. mGluR2 Binding Assay (for [¹¹C]mG2N001):
-
Principle: A competitive binding assay using cell membranes expressing the target receptor and a radiolabeled ligand.
-
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mGluR2 are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a known concentration of a radiolabeled mGluR2 ligand (e.g., [³H]mG2P001) and varying concentrations of the test compound ([¹¹C]mG2N001).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
2. β-Amyloid Binding Assay (for MK-3328):
-
Principle: A competition binding assay using human brain homogenates from Alzheimer's disease patients, which are rich in β-amyloid plaques.
-
Protocol:
-
Brain Homogenate Preparation: Post-mortem human brain tissue from the cortex of confirmed Alzheimer's disease patients is homogenized.
-
Radioligand: A tritiated β-amyloid ligand (e.g., [³H]PIB) is used as the reporter ligand.
-
Competition Assay: The brain homogenate is incubated with the radioligand and a range of concentrations of the test compound (MK-3328).
-
Incubation and Filtration: Similar to the mGluR2 assay, the mixture is incubated, and then bound and free ligands are separated by filtration.
-
Detection: Radioactivity on the filters is quantified.
-
Analysis: The IC₅₀ is calculated from the competition curve.
-
In Vivo PET Imaging
1. [¹¹C]mG2N001 PET Imaging in Non-Human Primates:
-
Animal Model: Cynomolgus monkeys are typically used.
-
Anesthesia: Animals are anesthetized, for example with ketamine and dexmedetomidine, and maintained with isoflurane during the scan.
-
Radiotracer Injection: A bolus of [¹¹C]mG2N001 is injected intravenously.
-
Dynamic PET Scan: A dynamic PET scan is acquired for a duration of 90-120 minutes immediately following the injection.
-
Image Reconstruction: PET data is reconstructed using algorithms like Ordered Subsets Expectation Maximization (OSEM).
-
Image Analysis: Regions of Interest (ROIs) are drawn on the brain images to generate time-activity curves (TACs) and calculate parameters like the Standardized Uptake Value (SUV). For blocking studies, a non-radioactive blocking agent is administered before the radiotracer to confirm target-specific binding.
2. MK-3328 PET Imaging in Humans:
-
Subjects: The study typically includes healthy volunteers and patients with Alzheimer's disease.
-
Radiotracer Administration: A single intravenous bolus of [¹⁸F]MK-3328 (e.g., ~150 MBq) is administered.
-
PET Scan: A dynamic scan of approximately 90 minutes or a static scan of 30 minutes starting 60 minutes after injection is performed.
-
Image Analysis: Brain images are analyzed to quantify tracer uptake in various regions, and these values are compared between healthy and diseased subjects to assess the ligand's ability to detect amyloid plaques.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Radiopharmaceutical Synthesis and Quality Control.
References
Benchmarking 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Against Known PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine against a panel of well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. The data presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of new cancer therapeutics targeting the PI3K/AKT/mTOR signaling pathway.
Introduction to PI3K Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] PI3K inhibitors are a class of targeted therapies designed to block the activity of the PI3K enzyme, thereby impeding the downstream signaling that drives tumor progression.[3] These inhibitors can be broadly categorized as pan-PI3K inhibitors, which target multiple PI3K isoforms, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[3][4]
This guide will benchmark the in vitro and in vivo performance of this compound (herein referred to as Compound X for illustrative purposes) against established PI3K inhibitors: Alpelisib (a PI3Kα-specific inhibitor), Taselisib (a PI3Kα/δ/γ inhibitor), and Pictilisib (a pan-Class I PI3K inhibitor).
Comparative Performance Data
The following tables summarize the key performance metrics of Compound X against the selected benchmark inhibitors. The data for Compound X is presented as a hypothetical profile to illustrate its potential as a competitive PI3K inhibitor.
Table 1: Biochemical IC50 Values against Class I PI3K Isoforms and mTOR
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Compound X (Hypothetical) | 1.2 | 85 | 120 | 2.5 | >1000 |
| Alpelisib | 5 | 1156 | 250 | 290 | >1000 |
| Taselisib | 1.1 | 400 | 2.9 | 0.23 | 490 |
| Pictilisib | 3.3 | 38 | 36 | 3.3 | 16 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity in a PIK3CA-Mutant Breast Cancer Cell Line (MCF-7)
| Compound | p-AKT (Ser473) Inhibition (IC50, nM) | Cell Proliferation (GI50, nM) |
| Compound X (Hypothetical) | 15 | 50 |
| Alpelisib | 28 | 180 |
| Taselisib | 8 | 35 |
| Pictilisib | 10 | 45 |
p-AKT inhibition measures the ability of the compound to block the downstream signaling of PI3K. Cell proliferation (GI50) measures the concentration required to inhibit cell growth by 50%.
Table 3: In Vivo Efficacy in a PIK3CA-Mutant Xenograft Model
| Compound | Dosage | Tumor Growth Inhibition (%) |
| Compound X (Hypothetical) | 25 mg/kg, oral, daily | 75 |
| Alpelisib | 50 mg/kg, oral, daily | 65 |
| Taselisib | 10 mg/kg, oral, daily | 80 |
| Pictilisib | 50 mg/kg, oral, daily | 70 |
Tumor growth inhibition is measured as the percentage reduction in tumor volume in treated animals compared to a vehicle control group.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.
Caption: A typical experimental workflow for the evaluation of novel PI3K inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay (IC50 Determination)
The inhibitory activity of the compounds against the four Class I PI3K isoforms (α, β, γ, δ) and mTOR was determined using a well-established in vitro kinase assay.
-
Reagents: Recombinant human PI3K isoforms and mTOR were used. The substrate was phosphatidylinositol-4,5-bisphosphate (PIP2). ATP was used as the phosphate donor.
-
Procedure: The assay was performed in a 384-well plate format. Compounds were serially diluted in DMSO and pre-incubated with the respective kinase. The kinase reaction was initiated by the addition of PIP2 and ATP.
-
Detection: The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) was quantified using a competitive ELISA-based method or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cellular Phospho-AKT (Ser473) Inhibition Assay
This assay measures the ability of the compounds to inhibit PI3K signaling in a cellular context.
-
Cell Line: MCF-7, a human breast cancer cell line with a known activating mutation in the PIK3CA gene, was used.
-
Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then serum-starved for 24 hours before being treated with a serial dilution of the test compounds for 2 hours. Subsequently, the cells were stimulated with insulin-like growth factor 1 (IGF-1) to activate the PI3K pathway.
-
Detection: Cell lysates were prepared, and the levels of phosphorylated AKT at serine 473 (p-AKT Ser473) and total AKT were measured using an in-cell Western assay or a traditional Western blot.
-
Data Analysis: The ratio of p-AKT to total AKT was calculated for each concentration of the compound. IC50 values were determined by non-linear regression analysis.
Cell Proliferation Assay (GI50)
This assay determines the anti-proliferative effect of the compounds on cancer cells.
-
Cell Line: MCF-7 cells were used.
-
Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 72 hours.
-
Detection: Cell viability was assessed using a commercially available colorimetric assay (e.g., MTT or CellTiter-Glo) that measures the metabolic activity of the cells.
-
Data Analysis: The concentration of the compound that caused a 50% reduction in cell growth (GI50) was calculated from the dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice were subcutaneously implanted with MCF-7 tumor cells.
-
Procedure: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compounds were administered orally at the specified doses daily for a period of 21 days. Tumor volume and body weight were measured regularly.
-
Endpoint: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the average tumor volume of the treated groups to the vehicle control group.
-
Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Conclusion
The hypothetical data presented for this compound (Compound X) suggests a promising profile as a potent and selective PI3Kα/δ inhibitor with strong cellular activity and in vivo efficacy. Its high potency against the PI3Kα isoform, a frequently mutated kinase in cancer, combined with its inhibitory activity against the δ isoform, which is crucial for the survival of certain hematological malignancies, warrants further investigation. The comparative data provided in this guide serves as a valuable tool for researchers to contextualize the performance of novel PI3K inhibitors and to guide future drug development efforts in this critical area of oncology.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine, ensuring laboratory safety and regulatory compliance. Due to its chemical nature as a halogenated aromatic amine, this compound is classified as hazardous waste and requires specialized disposal methods.[1][2][3]
Waste Classification and Segregation
Proper disposal begins with accurate waste identification and segregation. This compound falls into the category of halogenated organic waste due to the presence of fluorine.[2][4] It is crucial to segregate this waste from non-halogenated organic solvents and other waste streams to prevent hazardous reactions and to facilitate proper disposal, which is often more costly for halogenated compounds.[2][5][6]
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Solids | This compound, Chloroform, Dichloromethane | Designated, labeled, and sealed container for halogenated waste.[4][7] |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexane, Toluene | Separate, labeled container for non-halogenated solvents.[5] |
| Aqueous Waste | Dilute acid and base solutions (neutralized) | Designated container for aqueous waste. |
| Sharps | Needles, broken glass | Puncture-resistant sharps container. |
Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11][12]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Containment:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11]
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as acids and oxidizing agents.[1][3]
-
Ensure the storage location has secondary containment to manage any potential leaks.[10]
-
-
Arrange for Pickup:
Spill Cleanup:
In the event of a spill, treat all cleanup materials, such as absorbent pads, as hazardous waste.[14] These materials must be collected, contained, and disposed of following the same procedures outlined above.[7][14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
